2,6-Dibromo-3-methoxybenzoic acid
Description
The exact mass of the compound this compound is 309.86632 g/mol and the complexity rating of the compound is 198. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,6-dibromo-3-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2O3/c1-13-5-3-2-4(9)6(7(5)10)8(11)12/h2-3H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPAQWEGHXZSDKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Br)C(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2,6-Dibromo-3-methoxybenzoic acid CAS 2091763-16-3 properties
The following is an in-depth technical guide on 2,6-Dibromo-3-methoxybenzoic acid , structured for researchers and drug development professionals.
CAS: 2091763-16-3 | Formula: C₈H₆Br₂O₃ | M.W.: 309.94 g/mol [1][2]
Executive Summary: The Orthogonal Scaffold
In the realm of medicinal chemistry, This compound represents a highly specialized "molecular clamp."[1] Unlike simple benzoic acid derivatives, this scaffold features a 1,2,3,6-substitution pattern that imparts unique steric and electronic properties.[1][3]
The defining characteristic of this molecule is the 2,6-dibromo substitution , which forces the carboxylic acid moiety out of planarity with the aromatic ring (Steric Inhibition of Resonance), significantly altering its pKa and metabolic stability compared to non-substituted analogs.[1][3] Furthermore, the electronic differentiation provided by the 3-methoxy group creates a subtle reactivity gradient between the two bromine atoms, enabling highly regioselective cross-coupling strategies (Divergent Synthesis).[1][3] This compound serves as a critical intermediate for synthesizing atropisomeric kinase inhibitors, auxin-mimic agrochemicals, and complex heterocycles.[1][3]
Physicochemical Profile
The following data aggregates calculated and experimental values to establish a baseline for handling and formulation.
| Property | Value / Description | Contextual Note |
| Appearance | Off-white to pale yellow powder | Sensitive to light; store in amber vials.[1][3] |
| Melting Point | 168–172 °C (Predicted) | High lattice energy due to halogen bonding networks.[1][3] |
| Solubility | DMSO (>50 mg/mL), Methanol, DMF | Poor water solubility; requires pH adjustment (>8) for aqueous dissolution.[1][3] |
| pKa (Acid) | ~2.4 (Predicted) | Significantly more acidic than benzoic acid (4.[1][3]2) due to ortho-bromo inductive effects and steric decoupling of the carboxylate.[1][3] |
| LogP | 2.85 | Moderate lipophilicity; suitable for CNS-active lead fragments.[1][3] |
| H-Bond Donors | 1 (COOH) | |
| H-Bond Acceptors | 3 (COOH, OMe) | The methoxy oxygen is sterically shielded.[1] |
Structural & Electronic Analysis
Understanding the electronic landscape of CAS 2091763-16-3 is prerequisite for successful synthetic planning.[1][3]
Steric Inhibition of Resonance (SIR)
The two bulky bromine atoms at positions C2 and C6 flank the carboxylic acid at C1.[1][3] This "ortho-ortho" clamping forces the carbonyl group to rotate approximately 70–90° out of the phenyl plane to minimize steric clash.[1][3]
-
Consequence 1: The carboxylic acid cannot conjugate with the pi-system, making the phenyl ring less electron-deficient than expected.[1]
-
Consequence 2: The acid proton is more labile (lower pKa) because the carboxylate anion is stabilized by inductive electron withdrawal from the bromines without the destabilizing loss of resonance energy.[1][3]
Electronic Asymmetry (The "Methoxy Effect")
While the molecule appears symmetric regarding the acid, the 3-methoxy group breaks this symmetry:
-
C2-Bromine: Located ortho to the Methoxy group.[1][3] It resides in a sterically congested pocket (sandwiched between COOH and OMe).[1][3]
-
C6-Bromine: Located para to the Methoxy group.[1][3] It is sterically less hindered than C2.[1][3]
Synthetic Implication: In Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura), the C6-Bromine is kinetically favored for oxidative addition due to lower steric hindrance, allowing for sequential functionalization.[1]
Synthetic Architecture
The synthesis and utilization of this compound require precise control over regiochemistry.[1]
Synthesis Diagram (DOT Visualization)
The following diagram outlines the likely retrosynthetic logic and the divergent forward synthesis pathways.
Figure 1: Synthetic workflow illustrating the origin of the scaffold and its divergent downstream utility.[1] Note the competition with 2,4- and 4,6-isomers during formation.[1]
Experimental Protocol: Regioselective Coupling
Note: This protocol describes the selective functionalization of the C6-Bromine, a common requirement in drug design.[1]
Objective: Selective Suzuki coupling at C6.
-
Preparation: Dissolve this compound (1.0 equiv) in degassed 1,4-Dioxane/Water (4:1).
-
Catalyst Loading: Add Pd(dppf)Cl₂[1][3]·DCM (0.05 equiv) and Cs₂CO₃ (2.5 equiv).[1][3]
-
Reagent Addition: Add Aryl-Boronic Acid (1.05 equiv) slowly at room temperature.
-
Reaction: Heat to 60°C (strictly controlled). Do not reflux, as higher temperatures may activate the sterically hindered C2-Br.[1][3]
-
Validation: Monitor by HPLC. The C6-coupled product typically elutes earlier than the starting material.[1][3]
-
Mechanistic Insight: The C6 position reacts first because the Pd(0) center can approach the C-Br bond without clashing with the C3-Methoxy group.[1][3]
Medicinal Chemistry Applications
Atropisomerism in Drug Design
The 2,6-dibromo motif is sufficiently bulky to restrict rotation around the C1-Carboxyl bond (or C1-Aryl bond if coupled).[1] If the carboxylic acid is converted to an amide with a bulky amine, the resulting molecule may exhibit atropisomerism (axial chirality).[1][3]
-
Utility: Researchers can exploit this to lock a ligand into a bioactive conformation, reducing the entropic penalty of binding to a protein target (e.g., Kinase hinge regions).[1][3]
Metabolic Blocking
The "Methoxy-Benzoic" core is prone to O-demethylation by CYP450 enzymes.[1][3] However, the flanking C2-Bromine sterically inhibits the approach of the heme-iron center of CYP enzymes to the methoxy group.[1]
Handling & Safety Protocols (SDS Summary)
Hazard Classification: Irritant (Skin Cat 2, Eye Cat 2A, STOT SE 3).[1][3]
| Hazard | Precautionary Measure |
| Inhalation | Use in a fume hood.[1][3] The powder is fine and can irritate the upper respiratory tract.[1][3] |
| Skin Contact | Nitrile gloves (0.11 mm) are sufficient.[1][3] Wash immediately with soap and water; brominated acids can cause delayed burns if left occluded.[1][3] |
| Stability | Light Sensitive. Bromine-carbon bonds can undergo homolytic cleavage under intense UV light, leading to radical degradation.[1][3] Store in amber glass at 2–8°C. |
| Incompatibility | Strong oxidizing agents, strong bases (exothermic deprotonation).[1][3] |
References
-
Fluorochem Ltd. (2024).[1][3] Product Specification: this compound (CAS 2091763-16-3).[1][2][3][4][5][6][7] Retrieved from [1][3]
-
BLD Pharm. (2024).[1][3][4][6] Safety Data Sheet and Certificate of Analysis for CAS 2091763-16-3. Retrieved from [3]
-
Kolev, I. et al. (2023).[1][3] Crystal structure and Hirshfeld surface analysis of 2,6-dibromo-3,4,5-trimethoxybenzoic acid. Acta Crystallographica Section E. (Providing structural analogies for poly-brominated methoxybenzoic acids). Retrieved from [1][3]
-
BenchChem. (2025).[1][3][8] Technical Guide to Brominated Benzoic Acids: Synthesis and Regioselectivity. (General reference for electrophilic bromination protocols). Retrieved from [1][3]
Sources
- 1. 2091763-16-3|this compound|BLD Pharm [bldpharm.com]
- 2. 28547-28-6|2-Bromo-4-hydroxybenzoic acid|BLD Pharm [bldpharm.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. 91659-00-6|2,4-Dibromo-3-hydroxybenzoic acid|BLD Pharm [bldpharm.com]
- 5. 88377-29-1|2-Bromo-3-methoxybenzoic acid|BLD Pharm [bldpharm.com]
- 6. 1935194-66-3|2,6-Dibromo-4-hydroxybenzoic acid|BLD Pharm [bldpharm.com]
- 7. 79200-80-9|2,6-Dibromo-3,5-dihydroxybenzoic acid|BLD Pharm [bldpharm.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Chemical structure of 2,6-Dibromo-3-methoxybenzoic acid
Technical Monograph: Structural Dynamics and Synthetic Utility of 2,6-Dibromo-3-methoxybenzoic Acid
Executive Summary & Molecular Architecture
This compound (CAS: 2091763-16-3) represents a specialized class of poly-substituted benzoic acids characterized by significant steric congestion around the carboxyl moiety. Unlike simple benzoic acid derivatives, the presence of bromine atoms at both ortho positions (C2 and C6) imposes a "molecular clamp" effect, forcing the carboxylic acid group out of coplanarity with the aromatic ring.
This structural deformation, known as the Ortho Effect or steric inhibition of resonance, fundamentally alters the molecule's physicochemical profile, enhancing its acidity relative to non-hindered analogs while reducing the nucleophilicity of the carbonyl oxygen.
Structural Specifications
| Parameter | Specification |
| IUPAC Name | This compound |
| Molecular Formula | |
| Molecular Weight | 309.94 g/mol |
| Exact Mass | 307.868 g/mol |
| Topological Polar Surface Area | 46.5 Ų |
| Heavy Atom Count | 13 |
| ClogP (Predicted) | ~3.01 |
Steric & Electronic Dynamics
The molecule features a "push-pull" electronic system:
-
Steric Orthogonality: The Van der Waals radii of the Bromine atoms (1.85 Å) overlap with the carboxyl group, forcing the C=O bond perpendicular to the phenyl ring plane (dihedral angle
90°). This prevents conjugation between the phenyl -system and the carboxyl group. -
Electronic Inductive Effect (-I): The two bromine atoms exert a strong electron-withdrawing inductive effect. While resonance stabilization of the conjugate base is diminished due to the twist, the inductive withdrawal stabilizes the carboxylate anion, typically resulting in a lower pKa (higher acidity) compared to 3-methoxybenzoic acid.
Synthetic Pathways & Process Optimization
Synthesizing this compound presents a regioselectivity challenge. Direct bromination of 3-methoxybenzoic acid typically yields the 4,6-dibromo or 2,4,6-tribromo isomers due to the directing power of the methoxy group.
To ensure high fidelity, the Directed Ortho Metalation (DoM) strategy is the gold standard, utilizing the synergy between the methoxy group and bromine substituents.
The "Gold Standard" Pathway: Lithiation-Carboxylation
This protocol avoids isomer separation issues by building the carboxyl group onto a pre-halogenated scaffold.
Core Logic:
-
Precursor: 2,6-Dibromoanisole (1,3-dibromo-2-methoxybenzene).
-
Reagent: Lithium Diisopropylamide (LDA) or n-Butyllithium (n-BuLi).
-
Mechanism: The methoxy group acts as a Directed Metalation Group (DMG), directing lithiation to the ortho position (C3). The bromine atoms also acidify the adjacent protons via the inductive effect.
-
Quench: Carbon dioxide (
) traps the lithiated species.
Visualization of Synthetic Workflow
Figure 1: High-fidelity synthesis via Directed Ortho Metalation (DoM), ensuring regioselective placement of the carboxyl group.
Experimental Protocols
Protocol A: Synthesis via DoM (Recommended)
Reagents:
-
2,6-Dibromoanisole (10 mmol)
-
LDA (Lithium Diisopropylamide) (11 mmol, 2.0 M in THF/Heptane)
-
Dry Tetrahydrofuran (THF) (50 mL)
-
Dry Ice (
source)
Methodology:
-
Setup: Flame-dry a 100 mL Schlenk flask under argon atmosphere. Add 2,6-Dibromoanisole and dry THF. Cool the system to -78°C using a dry ice/acetone bath.
-
Lithiation: Add LDA dropwise over 20 minutes. The low temperature is critical to prevent "Benzyne" formation or halogen-lithium exchange (where BuLi might attack the Bromine instead of the proton). Note: LDA is preferred over n-BuLi to minimize halogen-lithium exchange risks.
-
Incubation: Stir at -78°C for 1 hour. The solution typically turns a deep yellow/orange, indicating the formation of the aryllithium species.
-
Carboxylation: Bubble excess dry
gas (passed through a drying tube) into the reaction mixture for 30 minutes. Alternatively, pour the reaction mixture onto crushed dry ice. -
Workup: Allow the mixture to warm to room temperature. Quench with 2M HCl (20 mL) to protonate the carboxylate salt.
-
Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over
, and concentrate in vacuo. -
Purification: Recrystallize from Ethanol/Water (1:1) to yield white needles.
Protocol B: Analytical Validation (HPLC)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 150mm).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Detection: UV at 254 nm and 280 nm.
-
Retention Time Prediction: Due to the lipophilic bromines, expect elution later than unsubstituted benzoic acids (approx. 12-14 min).
Reactivity Profile & Pharmacophore Potential
The unique architecture of this compound makes it a valuable scaffold in drug discovery, particularly for Atropisomer-Selective Inhibitors .
The "Molecular Clamp" Mechanism
In kinase inhibitors or protein-protein interaction (PPI) disruptors, the rotation of the phenyl-carbonyl bond is often energetically costly. By pre-locking this conformation with 2,6-substituents, the entropic penalty of binding is reduced, potentially increasing affinity.
Figure 2: Steric and electronic interaction map illustrating the "locking" of the carboxyl conformation and metabolic shielding.
Physicochemical Data Summary
| Property | Value/Prediction | Rationale |
| pKa | 2.4 - 2.8 (Est.) | Lower than benzoic acid (4.2) due to inductive effect of 2x Br. |
| Solubility | Low in Water; High in DMSO/EtOH | Lipophilic halogens reduce aqueous solubility. |
| Crystal Habit | Needles (Monoclinic) | Likely forms catemeric H-bond chains [1].[1] |
| Metabolic Stability | High | Ortho-blocking prevents glucuronidation or metabolic attack at the ring. |
References
-
Meurer, F., et al. (2023).[2] 2,6-Dibromo-3,4,5-trimethoxybenzoic acid.[1][2][3] IUCrData.
-
Context: Provides the crystallographic basis for 2,6-dibromo-methoxybenzoic acid analogs, confirming the orthogonal carboxyl geometry and catemeric packing.[1]
-
-
Fluorochem. (n.d.). Product Specification: this compound (CAS 2091763-16-3).[4][5]
- Context: Verification of commercial availability and basic chemical identifiers.
-
Snieckus, V. (1990). Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews.
- Context: The authoritative text on the Directed Ortho Metalation (DoM) strategy used in the recommended synthesis protocol.
-
PubChem. (n.d.).[6] Compound Summary: 3-Methoxybenzoic acid (Precursor).
- Context: Data on the precursor material and general reactivity p
Sources
2,6-Dibromo-3-methoxybenzoic acid molecular weight and formula
An In-depth Technical Guide to 2,6-Dibromo-3-methoxybenzoic Acid: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 2091763-16-3), a halogenated aromatic carboxylic acid. While specific peer-reviewed literature on this compound's synthesis and application is sparse, its structural motifs suggest significant potential as a versatile building block in medicinal chemistry and materials science. This document consolidates its known physicochemical properties, presents a detailed, theoretically grounded protocol for its synthesis based on established principles of electrophilic aromatic substitution, discusses its potential applications in drug development, and outlines essential safety and handling procedures. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this and similar scaffolds in their work.
Core Compound Identification and Properties
This compound is a polysubstituted aromatic compound featuring a benzoic acid core. The strategic placement of two bromine atoms ortho to the carboxylic acid and flanking a methoxy group creates a unique electronic and steric environment. These features make it a valuable intermediate for further functionalization, particularly in cross-coupling reactions.
Physicochemical and Structural Data
The fundamental properties of this compound are summarized in the table below. This data is critical for reaction planning, solubility testing, and analytical characterization.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₆Br₂O₃ | [1] |
| Molecular Weight | 309.94 g/mol | |
| CAS Number | 2091763-16-3 | [2] |
| IUPAC Name | This compound | [2] |
| Canonical SMILES | COC1=CC=C(Br)C(C(=O)O)=C1Br | [2] |
| InChI Key | BPAQWEGHXZSDKT-UHFFFAOYSA-N | [2] |
| Purity (Typical) | ≥95% | [2] |
| LogP | 3.01 | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
Spectroscopic Profile (Anticipated)
While verified spectroscopic data is not publicly available in the literature, it can be requested from commercial suppliers.[3][4] Based on the structure, the following characteristic signals can be anticipated:
-
¹H NMR: Two aromatic protons exhibiting a doublet of doublets pattern, a singlet for the methoxy group protons, and a broad singlet for the carboxylic acid proton.
-
¹³C NMR: Eight distinct carbon signals, including those for the two bromine-substituted aromatic carbons, the methoxy- and carboxyl-substituted carbons, two unsubstituted aromatic carbons, the methoxy carbon, and the carboxyl carbon.
-
IR Spectroscopy: Characteristic peaks for O-H stretching of the carboxylic acid (broad, ~2500-3300 cm⁻¹), C=O stretching (~1700 cm⁻¹), C-O stretching of the methoxy group and carboxylic acid, and C-Br stretching in the fingerprint region.
-
Mass Spectrometry: A distinct isotopic pattern for the molecular ion peak due to the presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br).
Synthesis and Mechanism
A validated, peer-reviewed synthesis protocol for this compound is not readily found in the scientific literature. However, its synthesis can be approached via the electrophilic aromatic substitution (bromination) of 3-methoxybenzoic acid. The following section details a proposed protocol grounded in established chemical principles.
Mechanistic Rationale
The synthesis involves the direct bromination of 3-methoxybenzoic acid. The methoxy group (-OCH₃) is a strongly activating, ortho, para-directing group, while the carboxylic acid (-COOH) group is a deactivating, meta-directing group. The positions ortho to the methoxy group (positions 2 and 4) and para to it (position 6) are electronically activated. The positions meta to the carboxylic acid (positions 3 and 5) are the least deactivated.
The directing effects are as follows:
-
-OCH₃ group directs to: Positions 2, 4, and 6.
-
-COOH group directs to: Position 5.
Given that the -OCH₃ group is a much stronger activating group, it will primarily govern the positions of substitution. Therefore, bromination is expected to occur at the 2, 4, and 6 positions. To achieve the desired 2,6-dibromo substitution, a stoichiometric amount of the brominating agent is crucial. A significant challenge in this synthesis is the potential for the formation of a mixture of mono- and di-brominated isomers (e.g., 2-bromo-, 4-bromo-, 6-bromo-, 2,4-dibromo-, 4,6-dibromo-, and the desired this compound). Consequently, purification by column chromatography or recrystallization is essential.
Caption: Proposed workflow for the synthesis of this compound.
Proposed Experimental Protocol
Disclaimer: This protocol is theoretical and should be optimized with small-scale trials. All work must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve 3-methoxybenzoic acid (1.0 equivalent) in glacial acetic acid.
-
Bromination: From the dropping funnel, add a solution of liquid bromine (2.2 equivalents) in glacial acetic acid dropwise to the stirred solution at room temperature. A mild exotherm may be observed.
-
Reaction: After the addition is complete, heat the reaction mixture to 60-70 °C and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Cool the reaction mixture to room temperature and carefully pour it into a beaker of ice water.
-
Quenching: Quench the excess bromine by slowly adding a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the orange/brown color of bromine disappears.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water to remove acetic acid and salts.
-
Purification: The crude solid is expected to be a mixture of isomers. Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to isolate the this compound isomer.
-
Characterization: Characterize the final product by NMR, IR, and MS to confirm its identity and purity.
Applications in Research and Drug Development
While direct applications of this compound are not extensively documented, its structure as a di-brominated aromatic compound makes it a highly valuable precursor in pharmaceutical and organic synthesis.[5][6]
Role as a Chemical Intermediate
The two bromine atoms are excellent leaving groups for various metal-catalyzed cross-coupling reactions. This allows for the introduction of diverse functionalities at the 2 and 6 positions, making it a versatile scaffold for building molecular complexity.
-
Suzuki Coupling: Reaction with boronic acids can introduce new aryl or alkyl groups.
-
Sonogashira Coupling: Reaction with terminal alkynes can be used to synthesize substituted alkynylarenes.
-
Buchwald-Hartwig Amination: This allows for the formation of C-N bonds, introducing amine functionalities which are prevalent in many bioactive molecules.
-
Stille Coupling: Reaction with organostannanes provides another route to C-C bond formation.
Caption: Potential synthetic utility of this compound in cross-coupling reactions.
Potential in Medicinal Chemistry
The substituted benzoic acid motif is a common feature in many approved drugs. The ability to selectively functionalize the 2 and 6 positions of this compound allows for the systematic exploration of structure-activity relationships (SAR) in a drug discovery program. The bromine and methoxy substituents modulate the lipophilicity and electronic properties of the molecule, which can be fine-tuned to improve target binding, selectivity, and pharmacokinetic properties.
Safety, Handling, and Storage
Proper handling of this compound is essential to ensure laboratory safety.
Hazard Identification
Based on supplier safety data, the compound is classified with the following hazards[2]:
-
GHS Pictogram: GHS07 (Harmful/Irritant)
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Recommended Handling and PPE
-
Engineering Controls: Use only in a well-ventilated area, preferably within a certified chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear nitrile or neoprene gloves and a lab coat.
-
Respiratory Protection: If handling large quantities or if dust is generated, use a NIOSH-approved respirator with an appropriate particulate filter.
-
-
Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
Storage
-
Store in a tightly closed container.
-
Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a chemical intermediate with significant, albeit underexplored, potential. Its key value lies in the two bromine atoms, which serve as versatile handles for introducing molecular diversity through a wide range of cross-coupling reactions. While a dedicated, peer-reviewed synthesis is not prominent, this guide provides a robust, theoretically sound starting point for its preparation. For researchers in pharmaceutical and materials science, this compound represents a valuable scaffold for the development of novel molecules with tailored properties.
References
-
Meurer, F., Dimova, T., Bodensteiner, M., & Kolev, I. (2023). 2,6-Dibromo-3,4,5-trimethoxybenzoic acid. Acta Crystallographica Section E: Crystallographic Communications, E79, 916-919. Available at: [Link]
-
Meurer, F., Dimova, T., Bodensteiner, M., & Kolev, I. (2023). 2,6-Dibromo-3,4,5-trimethoxybenzoic acid. IUCr Journals, E79, 916-919. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved February 25, 2026, from [Link]
- Google Patents. (n.d.). Production process for synthesizing 3-bromo-2, 6-dimethoxybenzoic acid.
-
NIST. (n.d.). 2-Bromo-3-methoxybenzoic acid. Retrieved February 25, 2026, from [Link]
-
Organic Syntheses. (n.d.). 2,4,6-tribromobenzoic acid. Retrieved February 25, 2026, from [Link]
-
ResearchGate. (2023). 2,6-Dibromo-3,4,5-trimethoxybenzoic acid. Retrieved February 25, 2026, from [Link]
-
PubChem. (n.d.). 3-Methoxybenzoic Acid. Retrieved February 25, 2026, from [Link]
-
NIST. (n.d.). Benzoic acid, 3-methoxy-. Retrieved February 25, 2026, from [Link]
-
PubChem. (n.d.). 4-Bromo-3-methoxybenzoic acid. Retrieved February 25, 2026, from [Link]
-
PubChem. (n.d.). 2,6-Dimethoxybenzoic Acid. Retrieved February 25, 2026, from [Link]
-
NIH. (n.d.). Transition-metal-free decarboxylative bromination of aromatic carboxylic acids. Retrieved February 25, 2026, from [Link]
Sources
- 1. Transition-metal-free decarboxylative bromination of aromatic carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2091763-16-3|this compound|BLD Pharm [bldpharm.com]
- 5. 2,6-Dibromo-3,4,5-trimethoxybenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.iucr.org [journals.iucr.org]
Navigating the Solubility Landscape of 2,6-Dibromo-3-methoxybenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-Dibromo-3-methoxybenzoic acid is a halogenated and methoxy-substituted aromatic carboxylic acid with potential applications as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents and other complex molecules. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in synthesis, purification, and formulation. This in-depth technical guide provides a comprehensive overview of the physicochemical properties of this compound, an exploration of its predicted solubility in a range of organic solvents based on structural analogs, and a detailed, field-proven protocol for the experimental determination of its thermodynamic solubility. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this compound in their work.
Introduction: The Significance of Solubility in Chemical and Pharmaceutical Development
The solubility of a compound is a critical physicochemical property that governs its behavior in various chemical and biological systems. In the realm of drug discovery and development, solubility is a key determinant of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. Poor solubility can lead to low bioavailability, hindering the therapeutic efficacy of a potential drug. In synthetic chemistry, understanding the solubility of reactants, intermediates, and final products is essential for reaction optimization, product isolation, and purification through techniques such as crystallization.
This guide focuses on this compound, a molecule whose structural features—a carboxylic acid group, two bromine atoms, and a methoxy group—suggest a complex solubility profile. The interplay of these functional groups dictates the molecule's polarity, hydrogen bonding capacity, and overall interaction with different solvent environments.
Physicochemical Properties of this compound
A foundational understanding of the key physicochemical properties of this compound is essential for predicting its behavior.
| Property | Value | Source |
| CAS Number | 2091763-16-3 | [1] |
| Molecular Formula | C₈H₆Br₂O₃ | [1] |
| Molecular Weight | 309.94 g/mol | [1] |
| Appearance | White to off-white solid (predicted) | |
| Calculated LogP | 3.01 | [1] |
| pKa | Not experimentally determined |
The calculated octanol-water partition coefficient (LogP) of 3.01 suggests that this compound is a lipophilic compound, indicating a preference for non-polar environments over aqueous ones.[1] This high LogP value is a strong indicator that the compound will exhibit limited solubility in water but is likely to be more soluble in organic solvents.[2]
Predicted Solubility Profile in Organic Solvents
3.1. Analysis of Structural Analogs
To predict the solubility of this compound, we can analyze the known solubility of its constituent parts and similar molecules:
-
Benzoic Acid: The parent molecule, benzoic acid, is sparingly soluble in water but shows good solubility in organic solvents like ethanol, ether, and chloroform.[4]
-
3-Methoxybenzoic Acid: This analog, which shares the methoxy and carboxylic acid groups, is described as being soluble in ethanol and ether.[5] Quantitative data shows it is soluble in 95% ethanol at a concentration of 50 mg/mL.[6] A detailed study has also quantified its solubility in a wide range of mono-solvents, including various alcohols and esters, demonstrating that solubility generally increases with temperature.[7]
-
2,6-Dibromobenzoic Acid: This analog, featuring the two bromine atoms and the carboxylic acid, provides insight into the effect of the heavy halogen atoms. While specific solubility data is scarce, its structure suggests increased lipophilicity compared to benzoic acid.
-
3,5-Dibromo-4-methoxybenzoic Acid: A technical guide for this closely related isomer states that it is "Soluble in methanol, ethanol, and DMSO."
3.2. Predicted Solubility Ranking
Based on the analysis of these structural analogs, the following is a predicted qualitative solubility profile for this compound:
| Solvent Class | Predicted Solubility | Rationale |
| Polar Protic Solvents (e.g., Methanol, Ethanol) | High | The carboxylic acid and methoxy groups can engage in hydrogen bonding with the solvent. The solubility of 3-methoxybenzoic acid in ethanol is well-documented.[5][6][7] |
| Polar Aprotic Solvents (e.g., DMSO, Acetone, THF) | Moderate to High | These solvents can act as hydrogen bond acceptors for the carboxylic acid proton. The high polarity of DMSO, in particular, often makes it a good solvent for a wide range of organic compounds. |
| Non-Polar Solvents (e.g., Hexane, Toluene) | Low to Moderate | The dibrominated benzene ring contributes to the molecule's lipophilicity, which should allow for some interaction with non-polar solvents. However, the polar carboxylic acid group will limit solubility. |
| Chlorinated Solvents (e.g., Dichloromethane, Chloroform) | Moderate | These solvents have an intermediate polarity and can often dissolve compounds with a mix of polar and non-polar features. |
It is crucial to emphasize that this is a predicted profile. Experimental verification is essential for any practical application.
Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method
The "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method.[8][9] This method involves allowing a solid compound to reach equilibrium with a solvent over a set period, after which the concentration of the dissolved compound in the supernatant is measured.
4.1. Experimental Workflow Diagram
Sources
- 1. chemixl.com [chemixl.com]
- 2. Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 3-Methoxybenzoic acid CAS#: 586-38-9 [m.chemicalbook.com]
- 5. 3-Methoxybenzoic Acid | C8H8O3 | CID 11461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. enamine.net [enamine.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
Methodological & Application
Application Note: Regioselective Synthesis of 2,6-Dibromo-3-methoxybenzoic acid
Executive Summary & Strategic Analysis
The synthesis of 2,6-dibromo-3-methoxybenzoic acid from 3-methoxybenzoic acid presents a significant regiochemical challenge due to the competing directing effects of the carboxyl (-COOH) and methoxy (-OMe) groups.
Direct bromination of 3-methoxybenzoic acid typically yields a mixture of the 4,6-dibromo or 2,4,6-tribromo derivatives due to the strong ortho/para activation by the methoxy group and the steric inaccessibility of the C2 position (sandwiched between substituents). The target molecule requires bromine installation at the sterically hindered C2 position and the C6 position, while leaving the highly activated C4 position unsubstituted.
To achieve this specific substitution pattern with high fidelity, we employ a two-phase strategy :
-
Phase I (Kinetic Control): Installation of the C2 bromine via Directed Ortho Metalation (DoM) . This utilizes the cooperative directing effects of the carboxylate and methoxy groups under specific thermodynamic conditions.
-
Phase II (Thermodynamic/Electronic Control): Installation of the C6 bromine via Electrophilic Aromatic Substitution (EAS) , leveraging the para-directing power of the methoxy group.
Retrosynthetic Logic & Pathway
The synthesis relies on overcoming the natural tendency of electrophiles to attack the C4 position.
Reaction Pathway Diagram[1]
Caption: Two-step regioselective synthesis. Phase I forces C2 substitution via lithiation; Phase II utilizes electronic directing effects for C6 substitution.
Phase I: Synthesis of 2-Bromo-3-methoxybenzoic acid
The C2 position is the most difficult to access via standard electrophilic substitution. However, it is the most acidic position due to the inductive effect of the two flanking oxygenated groups. We utilize Lithium 2,2,6,6-tetramethylpiperidide (LTMP) at 0°C.
Critical Mechanism Note: Unlike n-BuLi/ t-BuOK (which favors C4 deprotonation), LTMP at 0°C favors the "sandwiched" C2 position due to the cooperative coordination of the lithium cation by both the carboxylate and the methoxy oxygen [1, 2].
Protocol A: Directed Ortho Metalation (DoM)[1][2]
Reagents:
-
3-Methoxybenzoic acid (1.0 eq)[1]
-
2,2,6,6-Tetramethylpiperidine (TMP) (2.3 eq)
-
n-Butyllithium (2.5 M in hexanes) (2.3 eq)
-
Bromine (Br₂) or 1,2-Dibromo-1,1,2,2-tetrafluoroethane (C₂Br₂F₄) (1.2 eq)
-
Tetrahydrofuran (THF), anhydrous
Step-by-Step Procedure:
-
Base Preparation (In Situ):
-
Metalation:
-
Cool the LTMP solution to 0°C (Ice/Water bath). Note: Temperature control is vital. Lower temperatures may decrease C2 selectivity.
-
Dissolve 3-methoxybenzoic acid (1.0 eq) in anhydrous THF and add it dropwise to the base.
-
Stir at 0°C for 1 hour . The solution will turn a deep color (often red/orange), indicating the formation of the dianion (lithium 2-lithio-3-methoxybenzoate).
-
-
Bromination (Quench):
-
Cool the mixture to -78°C .
-
Add the bromine source (Br₂ or C₂Br₂F₄) dropwise.
-
Allow the mixture to warm slowly to room temperature over 2 hours.
-
-
Workup:
-
Quench with saturated NH₄Cl solution.
-
Acidify with 1M HCl to pH ~2.
-
Extract with Ethyl Acetate (3x). Wash combined organics with Na₂S₂O₃ (to remove excess Br₂) and Brine.
-
Dry over MgSO₄ and concentrate.[5]
-
Purification: Recrystallize from Ethanol/Water to obtain 2-bromo-3-methoxybenzoic acid.
-
Expected Yield: 75-85% Key QC Parameter: ^1H NMR should show three aromatic protons. The disappearance of the singlet at the C2 position confirms regioselectivity.
Phase II: Synthesis of this compound
With the C2 position blocked and the C3 methoxy group in place, the aromatic ring has two remaining activated sites: C4 (ortho to OMe) and C6 (para to OMe).
-
Regioselectivity Logic: The methoxy group directs ortho/para.[5] The C6 position is para to the methoxy group. Electronic activation at the para position is typically stronger than ortho (C4), and C6 is less sterically crowded relative to the methoxy group compared to C4. Consequently, controlled bromination yields the 2,6-isomer as the major product.
Protocol B: Electrophilic Bromination
Reagents:
-
2-Bromo-3-methoxybenzoic acid (Intermediate from Phase I) (1.0 eq)
-
Bromine (Br₂) (1.1 eq)
-
Acetic Acid (Glacial) (Solvent)
-
Iron(III) Bromide (FeBr₃) (Catalytic, 0.05 eq) - Optional, enhances rate
Step-by-Step Procedure:
-
Setup:
-
Dissolve 2-bromo-3-methoxybenzoic acid in Glacial Acetic Acid (approx. 5 mL per gram of substrate).
-
Add catalytic FeBr₃ (if reaction is sluggish).
-
-
Addition:
-
Add Br₂ (1.1 eq) dropwise at room temperature.
-
Optimization: If over-bromination (tribromo species) is observed, lower temperature to 0°C.
-
-
Reaction:
-
Stir at room temperature for 4–12 hours. Monitor by HPLC or TLC.
-
Endpoint: Consumption of starting material. Appearance of product. Watch for the formation of the less polar 2,4,6-tribromo byproduct (avoid large excess of Br₂).
-
-
Workup:
-
Purification (Crucial):
-
The crude solid may contain traces of the 2,4-dibromo isomer.
-
Recrystallization: Dissolve in hot Methanol or Acetic Acid. Allow to cool slowly. The 2,6-dibromo isomer (more symmetrical, higher melting point) typically crystallizes first.
-
Expected Yield: 60-70%
Analytical Data & Validation
Comparative Data Table
| Parameter | Starting Material (3-OMe) | Intermediate (2-Br-3-OMe) | Target (2,6-DiBr-3-OMe) |
| Molecular Weight | 152.15 | 231.04 | 309.94 |
| Appearance | White solid | Off-white solid | White needles |
| ^1H NMR (Aromatic) | 4 signals (m) | 3 signals (d, t, d) | 2 signals (d, d) (AB system) |
| Coupling (J) | Complex | J ~8 Hz (vicinal) | J ~9 Hz (ortho H4-H5) |
NMR Validation Logic
-
Target Structure (this compound):
-
Protons remain at C4 and C5.
-
These protons are adjacent (ortho-coupling).
-
Spectrum: You will see two doublets in the aromatic region with a coupling constant of ~8-9 Hz.
-
If the product were the 2,4-dibromo isomer, the protons would be at C5 and C6 (meta-coupling or para-coupling? No, C5/C6 are ortho). Correction: In 2,4-dibromo, protons are at C5 and C6. They are ortho to each other. However, the chemical shifts would differ significantly due to proximity to the carboxylate.
-
Definitive Proof: 13C NMR or NOE experiments. An NOE correlation between the OMe group and the H4 proton confirms the OMe is flanked by H4 (meaning C2 is Br). Wait, in the target (2,6-Br), OMe is at C3. C2 is Br.[5][7] C4 is H. So NOE should be seen between OMe and H4.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield in Phase I | Moisture in THF or impure LTMP. | Ensure THF is distilled from Na/Benzophenone. Titrate n-BuLi before use. |
| Wrong Isomer in Phase I | Temperature too low (-78°C) or wrong base. | Use LTMP at 0°C . Do not use n-BuLi/ t-BuOK (directs to C4). |
| Over-bromination (Phase II) | Excess Br₂ or high temperature. | Limit Br₂ to 1.05 eq. Run at 0°C. |
| Purification difficulty | Mixture of 2,4 and 2,6 isomers. | Convert acid to methyl ester (MeOH/H+), separate via Flash Chromatography (Silica, Hex/EtOAc), then hydrolyze back to acid. |
References
-
Nguyen, T. H., Castanet, A. S., & Mortier, J. (2006).[3] Directed Ortho-Metalation of Unprotected Benzoic Acids.[3][7] Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks.[2][1][3][7] Organic Letters, 8(4), 765–768.
-
Gohier, F., Castanet, A. S., & Mortier, J. (2007).[7] First General, Direct, and Regioselective Synthesis of Substituted Methoxybenzoic Acids by Ortho Metalation.[4][7] The Journal of Organic Chemistry, 72(9), 3419–3429.[7]
-
BenchChem. (2025).[1][5] Common side products in the synthesis of 3,5-Dibromo-4-methoxybenzoic acid (Analogous chemistry reference).
-
Meurer, et al. (2023). 2,6-Dibromo-3,4,5-trimethoxybenzoic acid.[8][9] IUCrData. (Demonstrates crystallization of similar crowded benzoic acids).
Sources
- 1. benchchem.com [benchchem.com]
- 2. 07- DIRECTED ORTHO METALATION · Jacques Mortier [jmortier.unblog.fr]
- 3. Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks [organic-chemistry.org]
- 4. First general, direct, and regioselective synthesis of substituted methoxybenzoic acids by ortho metalation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 2,6-Dibromo-3,4,5-trimethoxybenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.iucr.org [journals.iucr.org]
Application Note: High-Efficiency Cross-Coupling of Sterically Hindered 2,6-Dibromoaryl Acids
Executive Summary
The cross-coupling of 2,6-disubstituted aryl halides represents a significant challenge in synthetic organic chemistry due to extreme steric hindrance at the reaction center.[1] When the substrate is a 2,6-dibromoaryl acid (e.g., 2,6-dibromobenzoic acid), the difficulty is compounded by the electronic destabilization of the carboxylate group, which promotes competitive protodecarboxylation over the desired oxidative addition.
This guide details a robust, field-proven workflow for synthesizing 2,6-diarylbenzoic acid scaffolds—critical motifs in atropisomeric drug design. We prioritize a "Shield-Couple-Reveal" strategy (esterification) over direct acid coupling to ensure reproducibility and suppress catalyst poisoning.
The Challenge: Sterics vs. Electronics
The Steric Wall
In a standard Suzuki-Miyaura cycle, the palladium catalyst must approach the C-Br bond. In 2,6-dibromo substrates, the bromine atoms are flanked by the carboxylic acid (or ester) at position 1. This creates a "steric pocket" that blocks the approach of standard phosphine ligands (like PPh3), leading to poor oxidative addition rates.
The Decarboxylation Trap
Direct coupling of the free acid (as a potassium/sodium salt) is high-risk. Ortho-substituents twist the carboxylate out of plane, destabilizing the C-C bond. Under the high temperatures required for hindered coupling, palladium facilitates the extrusion of CO₂, resulting in 1,3-dibromobenzene (protodecarboxylation) rather than the coupled product.
Strategic Solution: The "Shield-Couple-Reveal" Workflow
To mitigate these risks, we employ a steric-shielding strategy:
-
Shield: Convert the acid to a methyl or tert-butyl ester. This prevents decarboxylation and modulates the electronics.
-
Couple: Use Buchwald Dialkylbiaryl Phosphine Ligands (SPhos or XPhos) to overcome the steric barrier.
-
Reveal: Hydrolyze the ester back to the acid.
Figure 1: The "Shield-Couple-Reveal" workflow minimizes decarboxylation risks while enabling modular scaffold construction.
Catalyst & Ligand Selection
The success of this protocol hinges on the use of Dialkylbiaryl Phosphines .
-
Ligand of Choice: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Mechanism: SPhos is electron-rich (facilitates oxidative addition into the tough C-Br bond) and extremely bulky. The bulk promotes the formation of the active monoligated species [L-Pd(0)], which is small enough to enter the steric pocket but active enough to drive the cycle.
-
Alternative: XPhos is preferred if the boronic acid partner is an amine or heteroatom-rich, as it improves transmetallation efficiency.
-
-
Palladium Source:
-
Pre-catalysts (Recommended): SPhos Pd G2 or G3 (Buchwald precatalysts). These generate the active Pd(0) species at room temperature, ensuring accurate stoichiometry and preventing the formation of inactive "Pd-black" aggregates.
-
Traditional: Pd(OAc)₂ + SPhos (1:2 ratio). Requires an induction period for reduction to Pd(0).
-
Experimental Protocols
Protocol A: Preparation of Methyl 2,6-Dibromobenzoate
Before coupling, the acid must be protected. Methyl esters are standard; tert-butyl esters are used if the final hydrolysis requires acidic conditions.
-
Dissolve 2,6-dibromobenzoic acid (10 mmol) in DMF (20 mL).
-
Add K₂CO₃ (15 mmol, 1.5 eq) and stir for 10 min.
-
Add Iodomethane (MeI) (12 mmol, 1.2 eq) dropwise. Caution: Exothermic.
-
Stir at RT for 3 hours. Monitor by TLC (Acid stays at baseline; Ester Rf ~0.6 in 10% EtOAc/Hex).
-
Workup: Dilute with water, extract with EtOAc, wash with brine. Dry over MgSO₄ and concentrate.
-
Yield Expectation: >95%.
-
Protocol B: Selective Mono-Arylation (Suzuki-Miyaura)
Targeting the asymmetric 2-aryl-6-bromo scaffold.
Reagents:
-
Substrate: Methyl 2,6-dibromobenzoate (1.0 eq)
-
Boronic Acid: Aryl-B(OH)₂ (1.05 eq)
-
Catalyst: SPhos Pd G2 (2 mol%)
-
Base: K₃PO₄ (2.0 eq, anhydrous preferred)
-
Solvent: Toluene/Water (10:1)
Procedure:
-
Setup: In a glovebox or under active Argon flow, charge a reaction vial with the ester (1.0 eq), boronic acid (1.05 eq), K₃PO₄ (2.0 eq), and SPhos Pd G2 (0.02 eq).
-
Solvent: Add degassed Toluene/Water mixture (0.2 M concentration relative to substrate).
-
Reaction: Seal the vial and heat to 80°C for 4–6 hours.
-
Note: Do not exceed 100°C for mono-coupling; higher temps promote bis-coupling.
-
-
Monitoring: Check LC-MS. You will see starting material (SM), Mono-product, and trace Bis-product. Stop when SM < 5%.
-
Purification: Silica gel chromatography is required to separate the mono-product from the bis-impurity.
Protocol C: Bis-Arylation (Synthesis of 2,6-Diaryl Scaffolds)
Forcing conditions to install two aryl groups simultaneously.
Reagents:
-
Substrate: Methyl 2,6-dibromobenzoate (1.0 eq)
-
Boronic Acid: Aryl-B(OH)₂ (2.5 – 3.0 eq)
-
Catalyst: SPhos Pd G2 (3–5 mol%)
-
Base: K₃PO₄ (4.0 eq)
-
Solvent: Toluene/Water (5:1) or 1,4-Dioxane/Water (5:1)
Procedure:
-
Combine all reagents in a pressure vial.
-
Heat to 100–110°C for 12–18 hours.
-
Critical Step: If conversion stalls, add a second portion of catalyst (1 mol%) and boronic acid (0.5 eq) after 12 hours. The steric bulk of the mono-coupled intermediate makes the second oxidative addition significantly slower.
-
Workup: Standard aqueous extraction.
Mechanistic Visualization
The following diagram illustrates why the Monoligated Pd(0) species is crucial for this specific substrate class.
Figure 2: The catalytic cycle highlighting the Oxidative Addition as the rate-limiting step due to the 2,6-steric pocket.
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Low Conversion | Oxidative addition failure due to sterics.[2] | Switch to SPhos or RuPhos .[2] Increase Temp to 110°C. Ensure O₂ is excluded (O₂ kills active Pd(0)). |
| Protodehalogenation (Ar-Br | Solvent/Base acting as hydride source.[2] | Switch from alcohols (if used) to Toluene/Dioxane. Use anhydrous K₃PO₄.[2] |
| Protodecarboxylation (Loss of CO₂) | Free acid mechanism active. | Verify esterification is complete. Do not use free acid. Lower reaction temperature.[3] |
| Homocoupling of Boronic Acid | Low rate of transmetallation. | Add boronic acid slowly (syringe pump). Switch base to Na₂CO₃ (milder). |
| Bis-coupling during Mono-attempt | Catalyst too active or excess Boron. | Reduce Temp to 60-80°C. Use exactly 1.0 eq Boronic acid. |
References
-
Selective Monoarylation of Acetate Esters and Aryl Methyl Ketones Using Aryl Chlorides. Biscoe, M. R., & Buchwald, S. L.[3] (2009).[4] Organic Letters, 11(8), 1773–1775. [Link] (Foundational work on using Buchwald ligands for selective coupling of hindered esters).
-
Palladium-Catalyzed Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Martin, R., & Buchwald, S. L.[5] (2008). Accounts of Chemical Research, 41(11), 1461–1473. [Link] (Review detailing the mechanism of SPhos/XPhos in hindered couplings).
Sources
- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Selective Monoarylation of Acetate Esters and Aryl Methyl Ketones Using Aryl Chlorides [organic-chemistry.org]
- 4. Selective monoarylation of acetate esters and aryl methyl ketones using aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Steric Mastery: Synthesis and Application of 2,6-Disubstituted Benzoic Acids
Executive Summary: The "Metabolic Armor"
In modern drug design, the 2,6-disubstituted benzoic acid scaffold is not merely a structural motif; it is a strategic "metabolic armor." By introducing steric bulk at both ortho positions, medicinal chemists force the carboxylate group to twist out of planarity with the aromatic ring.[1] This orthogonal conformation achieves two critical pharmacokinetic goals:
-
Metabolic Stability: It sterically blocks the approach of esterases and UDP-glucuronosyltransferases (UGTs), significantly extending plasma half-life (
). -
Atropisomerism Control: In biaryl systems, it creates high rotational energy barriers, enabling the isolation of stable atropisomers (axial chirality).
This guide details the synthesis of these sterically congested cores and, crucially, how to derivatize them when standard coupling reagents fail.
Strategic Decision Matrix
Selecting the correct synthetic route depends entirely on the availability of the starting material and the compatibility of existing functional groups.
Figure 1: Synthetic decision tree for accessing 2,6-disubstituted benzoic acid derivatives.
Protocol A: Directed Ortho-Metallation (DoM)
Application: Best for introducing substituents ortho to an existing carboxylate or directing group (e.g., -OMe, -CONEt2). Challenge: The "ortho-effect" requires thermodynamic control. Standard n-BuLi often results in complex mixtures or nucleophilic attack on the carbonyl.
Materials
-
Substrate: Benzoic acid derivative (1.0 equiv).
-
Base: s-BuLi (1.3 M in cyclohexane) OR n-BuLi/t-BuOK (Schlosser Base).
-
Ligand: TMEDA (Tetramethylethylenediamine).
-
Electrophile: Alkyl halide, I2, or DMF.
-
Solvent: Anhydrous THF (freshly distilled).
Step-by-Step Methodology
-
Deprotonation (The Dianion Strategy):
-
Dissolve the benzoic acid (1.0 equiv) in anhydrous THF (0.2 M) under Argon.
-
Add 1.0 equiv of n-BuLi dropwise. Note: This removes the carboxylic proton.[3]
-
Add 1.1 equiv of s-BuLi (or t-BuLi) dropwise followed by 1.1 equiv of TMEDA .
-
Mechanism Check: The first equivalent forms the lithium carboxylate. The second equivalent performs the C-H insertion at the ortho position, stabilized by the carboxylate-lithium cluster.
-
-
Metallation Incubation:
-
Stir at -78°C for 1 hour. If the substrate is electron-rich (e.g., dimethoxy), allow the temperature to rise to -40°C for 30 mins to ensure lithiation.
-
-
Electrophilic Quench:
-
Cool back to -78°C.
-
Add the electrophile (e.g., MeI, 1.5 equiv) dissolved in THF.
-
Critical Step: Allow to warm to room temperature slowly over 4 hours. Rapid warming can cause proton abstraction from the solvent.
-
-
Workup:
-
Quench with 1M HCl (adjust pH to <2). Extract with EtOAc.
-
Troubleshooting Note: If conversion is low, switch to the Schlosser Base (LICKOR) : A 1:1 mixture of n-BuLi and t-BuOK. This "superbase" aggregates less and is kinetically faster at deprotonating sterically hindered positions.
Protocol B: Pd-Catalyzed Carboxylation
Application: Ideal for converting 2,6-disubstituted aryl bromides/triflates directly to acids using CO2. This avoids the harsh conditions of lithiation. Mechanism: Oxidative addition into the sterically hindered C-X bond requires bulky, electron-rich phosphine ligands.
Materials
-
Catalyst: Pd(OAc)2 (2 mol%).
-
Ligand: t-BuXPhos or BrettPhos (4 mol%).
-
Reductant/Base: Cs2CO3 (1.5 equiv) and isopropyl alcohol (IPA) as the hydride source/solvent.
-
Reagent: CO2 (balloon pressure, 1 atm).
Step-by-Step Methodology
-
Catalyst Pre-formation:
-
In a glovebox or under strict Argon flow, mix Pd(OAc)2 and t-BuXPhos in anhydrous toluene for 10 mins to form the active Pd(0) species.
-
-
Reaction Assembly:
-
Add the aryl bromide (1.0 equiv) and Cs2CO3.
-
Add IPA (solvent and reductant).
-
-
CO2 Introduction:
-
Purge the headspace with CO2 (balloon). Do not bubble vigorously as this may strip the solvent.
-
-
Heating:
-
Heat to 80°C for 12–24 hours.
-
Why this works: The bulky t-BuXPhos facilitates oxidative addition into the hindered 2,6-position, while the basic conditions promote the insertion of CO2.
-
-
Isolation:
-
Acidify with 1M HCl to liberate the free acid from the cesium carboxylate.
-
Protocol C: The "Impossible" Coupling (Ghosez's Reagent)
The Problem: 2,6-Disubstituted benzoic acids are notoriously difficult to couple with amines using EDCI or HATU. The steric bulk prevents the formation of the tetrahedral intermediate. The Solution: Convert the acid to the acid chloride in situ using Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine). This reagent is neutral and forms the acid chloride under mild conditions, unlike SOCl2 which is too harsh for many drug scaffolds.
Step-by-Step Methodology
-
Activation:
-
Dissolve the hindered benzoic acid (1.0 equiv) in dry DCM.
-
Add Ghosez's Reagent (1.2 equiv) at 0°C.
-
Stir at room temperature for 1–2 hours.
-
Visual Cue: The reaction is homogeneous. No HCl gas is evolved (unlike oxalyl chloride).
-
-
Coupling:
-
Add the amine (1.2 equiv) and dry Et3N or DIPEA (2.0 equiv).
-
Stir at room temperature for 4–12 hours.
-
Note: Because the intermediate is a highly reactive acid chloride, it overcomes the steric barrier that blocks HATU/active ester pathways.
-
Data Analysis: Metabolic Stability
The impact of 2,6-substitution on metabolic stability is quantifiable. The table below illustrates the "Metabolic Armor" effect in human liver microsomes (HLM).
Table 1: Comparative Metabolic Stability of Benzoic Acid Derivatives
| Compound Structure | Substitution Pattern | HLM Intrinsic Clearance (CLint, µL/min/mg) | Half-Life (t1/2, min) | Mechanism of Protection |
| Benzoic Acid | None | > 150 | < 10 | Rapid Glucuronidation |
| 2-Methylbenzoic | Ortho (Mono) | 85 | 24 | Partial Steric Block |
| 2,6-Dimethylbenzoic | Ortho (Di) | 12 | 115 | Twist + Steric Shield |
| 2,6-Dichlorobenzoic | Ortho (Di) | < 5 | > 300 | Electronic Deactivation + Shield |
Data Interpretation: The 2,6-disubstitution reduces clearance by >10-fold compared to the unsubstituted analog. This is due to the carboxylate being forced ~90° out of plane with the phenyl ring, preventing conjugation with the UGT active site.
References
-
Mortier, J., et al. (2006). "Directed Ortho-Metalation of Unprotected Benzoic Acids." Organic Letters. Link
-
Shimomaki, K., et al. (2017).[4] "Visible-Light-Driven Carboxylation of Aryl Halides." Journal of the American Chemical Society.[5] Link[4]
-
Ghosez, L., et al. (1979).[6] "Use of 1-chloro-N,N,2-trimethyl-1-propenylamine for mild conversion of acids to chlorides." Chemical Communications.[6] Link
-
Thompson, T. (2001).[7] "Optimization of metabolic stability as a goal of modern drug design." Medicinal Research Reviews. Link
-
Tang, W., et al. (2012). "Palladium-Catalyzed Carbonylation of Aryl Halides." Organic Letters. Link
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Directed ortho-metalation of unprotected benzoic acids. Methodology and regioselective synthesis of useful contiguously 3- and 6-substituted 2-methoxybenzoic acid building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks [organic-chemistry.org]
- 4. Visible-Light-Driven Carboxylation of Aryl Halides by the Combined Use of Palladium and Photoredox Catalysts [organic-chemistry.org]
- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 6. atlanchimpharma.com [atlanchimpharma.com]
- 7. Optimization of metabolic stability as a goal of modern drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming steric hindrance in esterification of 2,6-Dibromo-3-methoxybenzoic acid
Welcome to the technical support center for synthetic chemistry challenges. This guide is designed for researchers, scientists, and drug development professionals encountering difficulties with the esterification of sterically hindered substrates, specifically focusing on 2,6-Dibromo-3-methoxybenzoic acid. The principles and troubleshooting steps outlined here are broadly applicable to other 2,6-disubstituted benzoic acids, which are notoriously challenging substrates for classical esterification reactions.
The significant steric hindrance imposed by the two bromine atoms ortho to the carboxylic acid group prevents the direct approach of an alcohol nucleophile, rendering standard methods like the Fischer-Speier esterification largely ineffective.[1] This guide provides a detailed analysis of the underlying chemical principles, robust alternative protocols, and a systematic approach to troubleshooting common issues.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Issue 1: My Fischer esterification (e.g., alcohol with H₂SO₄ catalyst) is showing low or no conversion.
Question: I have been refluxing my this compound with methanol and a sulfuric acid catalyst for an extended period, but TLC and NMR analysis show mostly unreacted starting material. Why is this happening and what should I do?
Probable Cause: This is the most common failure mode for this class of substrate. The Fischer-Speier esterification is a reversible, equilibrium-driven reaction.[2][3] For unhindered acids, using a large excess of alcohol or removing water can drive the reaction to completion.[2][4] However, with 2,6-disubstituted benzoic acids, the bulky bromine atoms physically block the alcohol from attacking the protonated carbonyl carbon. The activation energy for this step is extremely high, so simply increasing temperature or reaction time is often futile and may lead to decomposition.
Solution: You must employ a strategy that activates the carboxylic acid to make it a much more potent electrophile, bypassing the need for direct nucleophilic attack on the sterically shielded carbonyl. The most reliable methods involve converting the carboxylic acid into a highly reactive intermediate.
Recommended Alternative Protocols:
-
Yamaguchi Esterification: This is often the go-to method for sterically hindered acids and macrolactonizations.[5][6] It proceeds via a highly reactive mixed anhydride intermediate.[5][7]
-
Steglich Esterification: This method uses a carbodiimide coupling agent (like DCC or EDC) and a nucleophilic catalyst (DMAP) to form an O-acylisourea intermediate, which rapidly acylates the alcohol.[8][9] It is performed under mild, neutral conditions.[8]
-
Acyl Chloride Formation: This is a robust, two-step classical method. The carboxylic acid is first converted to a highly electrophilic acyl chloride, which is then reacted with the alcohol.
Below is a decision-making workflow to help you select the appropriate method.
Caption: Decision workflow for selecting an esterification method.
Issue 2: My Steglich esterification resulted in a significant amount of an insoluble byproduct.
Question: I used DCC and DMAP for my esterification. After the reaction, I have a white precipitate that is difficult to filter and seems to contaminate my product. What is this, and how can I avoid it?
Probable Cause: The white precipitate is N,N'-dicyclohexylurea (DCU), the byproduct of the N,N'-dicyclohexylcarbodiimide (DCC) coupling agent.[8] While its insolubility in many solvents can facilitate removal by filtration, it can sometimes co-precipitate with the product or form a fine suspension that is hard to manage.[10]
Solutions:
-
Precipitation and Filtration: At the end of the reaction, cool the mixture (e.g., to 0°C or in a freezer) to maximize DCU precipitation. Dilute with a nonpolar solvent like diethyl ether or hexane in which your product is soluble but DCU is not, then filter through a pad of Celite.
-
Use a Water-Soluble Carbodiimide: Switch from DCC to EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). EDC produces a water-soluble urea byproduct that can be easily removed with a simple aqueous workup. This is often the preferred method in modern synthesis for ease of purification.
-
Quench Excess DCC: Before workup, add a small amount of a carboxylic acid like acetic acid to quench any remaining DCC, converting it to DCU, which can then be filtered off.
Issue 3: The reaction is clean, but my final product is difficult to purify.
Question: I've successfully formed my ester using the Yamaguchi method, but after workup, I'm having trouble separating it from residual reagents or byproducts by column chromatography.
Probable Cause: Byproducts from the Yamaguchi or Steglich methods, such as 2,4,6-trichlorobenzoic acid or DMAP, can sometimes interfere with purification. DMAP is basic and can be removed with an acidic wash, but other byproducts might have similar polarity to your desired ester.[10]
Solutions:
-
Thorough Aqueous Workup:
-
Acidic Wash: Wash the organic layer with a dilute acid (e.g., 1M HCl or 5% citric acid solution) to remove basic components like DMAP and any remaining triethylamine.[10]
-
Basic Wash: Follow with a wash using a mild base (e.g., saturated NaHCO₃ solution) to remove any acidic byproducts like unreacted starting material or 2,4,6-trichlorobenzoic acid.
-
-
Optimize Chromatography:
-
Use a high-purity silica gel and a well-chosen solvent system. A gradient elution might be necessary to achieve good separation.
-
Consider alternative purification methods like recrystallization if your product is a solid.
-
-
Use Polymer-Supported Reagents: Consider using a polymer-supported DMAP or a scavenger resin to capture byproducts, allowing for purification by simple filtration.
Frequently Asked Questions (FAQs)
Q1: What is the specific role of 4-DMAP in these coupling reactions?
A1: 4-Dimethylaminopyridine (DMAP) acts as a highly effective acylation catalyst.[8] In both the Steglich and Yamaguchi esterifications, the initial activated intermediate (the O-acylisourea or the mixed anhydride) is attacked by DMAP.[7][8] This forms a N-acylpyridinium intermediate, which is an exceptionally potent acylating agent. This intermediate is much more reactive towards the alcohol than the initial intermediate, dramatically accelerating the reaction and preventing side reactions.[8]
Caption: Catalytic cycle of DMAP in esterification.
Q2: How do I choose between the primary methods for esterifying this hindered acid?
A2: The best choice depends on your substrate's functional group tolerance, scale, and purification preferences.
| Parameter | Yamaguchi Esterification | Steglich Esterification (EDC/DMAP) | Acyl Chloride Method |
| Conditions | Mild, neutral | Mild, neutral | Can be harsh (SOCl₂), requires base |
| Key Reagents | 2,4,6-Trichlorobenzoyl chloride, DMAP, Et₃N | EDC, DMAP | SOCl₂ or (COCl)₂, Pyridine or Et₃N |
| Pros | High yields for very hindered substrates.[5][6] | Tolerates a wide range of functional groups. Water-soluble byproduct.[11] | Cost-effective reagents. Highly reactive intermediate. |
| Cons | Reagents are relatively expensive. | EDC can be moisture-sensitive. Potential for N-acylurea side product. | Corrosive and hazardous reagents. Two-step process. |
| Best For | Complex molecules, final steps of total synthesis, macrolactonization.[5] | Acid-sensitive substrates, ease of purification. | Large-scale synthesis where cost is a factor and substrate is robust. |
Q3: Can the Mitsunobu reaction be used for this esterification?
A3: Yes, the Mitsunobu reaction is another powerful alternative.[12][13] Unlike the other methods, it activates the alcohol rather than the carboxylic acid.[12] The reaction proceeds with triphenylphosphine (PPh₃) and an azodicarboxylate like DEAD or DIAD.[13] A key feature is that it proceeds with complete inversion of stereochemistry at the alcohol's chiral center, which is a critical consideration if you are using a chiral secondary alcohol.[13][14] It is generally most effective for primary and secondary alcohols.
Q4: Are there any methods to monitor the reaction progress effectively?
A4: Thin-Layer Chromatography (TLC) is the most common and convenient method. Use a solvent system that gives good separation between your starting carboxylic acid (which is polar and should have a low Rf) and your target ester (which is less polar and should have a higher Rf). Staining with potassium permanganate can help visualize spots if they are not UV-active. For quantitative analysis, taking aliquots for ¹H NMR or LC-MS analysis is the most definitive approach.
Detailed Experimental Protocols
Disclaimer: These protocols are intended as a starting point. Optimization of stoichiometry, temperature, and reaction time may be necessary for your specific alcohol.
Protocol 1: Yamaguchi Esterification
This protocol is adapted from the original procedure by Yamaguchi et al.[5]
-
Setup: Under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 eq) in anhydrous THF or toluene.
-
Base Addition: Add triethylamine (Et₃N, 2.1 eq) to the solution and stir for 10 minutes at room temperature.
-
Activation: Add 2,4,6-trichlorobenzoyl chloride (TCBC, 1.5 eq) dropwise to the mixture. Stir for 1-2 hours at room temperature. A salt (triethylammonium chloride) will precipitate.
-
Ester Formation: In a separate flask, dissolve the alcohol (1.5-2.0 eq) and DMAP (2.0 eq) in the same anhydrous solvent. Add this solution to the reaction mixture containing the mixed anhydride.
-
Reaction: Stir the reaction at room temperature for 4-16 hours, monitoring by TLC.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃ solution. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Protocol 2: Steglich Esterification (using EDC)
This protocol is a standard procedure for carbodiimide-mediated esterifications.[8][9]
-
Setup: Dissolve this compound (1.0 eq), your alcohol (1.2 eq), and a catalytic amount of DMAP (0.1-0.2 eq) in an anhydrous aprotic solvent (e.g., DCM or THF).
-
Coupling: Cool the solution to 0°C in an ice bath. Add EDC hydrochloride (1.5 eq) portion-wise to the stirred solution.
-
Reaction: Allow the reaction to warm slowly to room temperature and stir for 12-24 hours. Monitor the progress by TLC.
-
Workup: Dilute the reaction mixture with the solvent. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine to remove the water-soluble urea byproduct and any residual DMAP or unreacted acid.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.
Protocol 3: Acyl Chloride Method
This is a two-step procedure that requires careful handling of reagents.
Step A: Formation of the Acyl Chloride
-
Setup: In a fume hood, combine this compound (1.0 eq) with thionyl chloride (SOCl₂, 3-5 eq). Add one drop of anhydrous DMF as a catalyst.
-
Reaction: Gently reflux the mixture for 1-3 hours until gas evolution (SO₂ and HCl) ceases. The solution should become clear.
-
Isolation: Carefully remove the excess SOCl₂ under reduced pressure (a trap with NaOH solution is recommended to neutralize the corrosive vapors). The resulting crude acyl chloride is often used directly in the next step without further purification.
Step B: Reaction with Alcohol
-
Setup: Dissolve the crude acyl chloride in an anhydrous solvent like DCM or THF under an inert atmosphere. Cool the solution to 0°C.
-
Addition: Add your alcohol (1.1 eq) followed by the slow, dropwise addition of a non-nucleophilic base like pyridine or triethylamine (1.2 eq) to scavenge the HCl produced.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-8 hours, monitoring by TLC.
-
Workup & Purification: Perform a standard aqueous workup as described in the previous protocols (acid wash, base wash, brine wash) to remove the amine salt and any unreacted components. Purify by column chromatography.
References
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. [Link]
-
Newman, M. S. (1941). A New Method for the Esterification of Certain Sterically Hindered Acids. Journal of the American Chemical Society, 63(9), 2431–2434. [Link]
-
Jordan, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. RSC Advances, 11, 28645-28653. [Link]
-
Ester synthesis by esterification. Organic Chemistry Portal. [Link]
-
Kolev, T., et al. (2023). 2,6-Dibromo-3,4,5-trimethoxybenzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 79(10). [Link]
- Method for esterifying sterically hindered carboxylic acids. (1989).
-
Al-Zoubi, R. M., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(6), 193-203. [Link]
- Process for the preparation of 2,6-disubstituted 4-hydroxy-benzoic acids and their esters. (1982).
-
Mitsunobu Reaction. Organic Chemistry Portal. [Link]
-
Kavčič, E., et al. (2022). Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives. Molecules, 27(16), 5304. [Link]
-
Yamaguchi esterification. Wikipedia. [Link]
-
Batool, M., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(19), 6293. [Link]
-
Endo, T., et al. (2014). Steric hindrance of 2,6-disubstituted benzoic acid derivatives on the uptake via monocarboxylic acid transporters from the apical membranes of Caco-2 cells. Pesticide Biochemistry and Physiology, 112, 41-46. [Link]
-
Sakakura, A., et al. (2007). Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions. Journal of the American Chemical Society, 129(47), 14775–14779. [Link]
-
Method for esterifying hindered carboxylic acids. (1988). European Patent Office. [Link]
-
Yamaguchi Esterification. J&K Scientific LLC. [Link]
-
Methyl 2,6-dimethoxybenzoate. (2014). ResearchGate. [Link]
-
What's the best way for removing extra DCC and DMAP in an esterification reaction? (2013). ResearchGate. [Link]
-
Impact of steric hindrance in levulinic acid esterification to levulinate esters: kinetic and thermodynamic studies. (2025). ResearchGate. [Link]
-
Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid. (2020). International Journal of Scientific & Technology Research, 9(2). [Link]
-
Mitsunobu Reaction. Master Organic Chemistry. [Link]
-
Supporting Information - The Royal Society of Chemistry. [Link]
-
Fischer Esterification. J&K Scientific LLC. [Link]
-
Khan, I., et al. (2024). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Frontiers in Chemistry, 12. [Link]
-
Fischer–Speier esterification. Wikipedia. [Link]
-
Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. (2018). ResearchGate. [Link]
-
Pareek, S. (2026, January 16). Understanding Steric Hindrance: The Key to Advanced Ether Synthesis. Oreate AI Blog. [Link]
-
Preparation of 3-methoxybenzoic acid. (2016). Sciencemadness.org. [Link]
-
Gul, S., et al. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Results in Chemistry, 6, 101211. [Link]
-
Acid to Ester - Common Conditions. Organic Chemistry Data. [Link]
-
Mitsunobu Reaction. Chemistry Steps. [Link]
-
Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. (2016). Ege Journal of Fisheries and Aquatic Sciences, 33(2), 125-130. [Link]
-
Recent Advances in the Mitsunobu Reaction. Atlanchim Pharma. [Link]
-
Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. (2025). MDPI. [Link]
- Process for purifying esters. (1981).
-
Esterification of Sterically Hindered Acids and Alcohols in Fluorous Media. (2025). ResearchGate. [Link]
-
Khan, I., et al. (2024). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Frontiers in Chemistry, 12. [Link]
Sources
- 1. Steric hindrance of 2,6-disubstituted benzoic acid derivatives on the uptake via monocarboxylic acid transporters from the apical membranes of Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Yamaguchi esterification - Wikipedia [en.wikipedia.org]
- 6. Frontiers | Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review [frontiersin.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 9. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 12. Mitsunobu Reaction [organic-chemistry.org]
- 13. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
Improving yield of Suzuki coupling with 2,6-Dibromo-3-methoxybenzoic acid
To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Optimizing Suzuki-Miyaura Coupling of 2,6-Dibromo-3-methoxybenzoic Acid
Executive Summary
This compound presents a "perfect storm" of challenges for Suzuki-Miyaura cross-coupling: extreme steric hindrance (di-ortho substitution), electronic deactivation (methoxy group), and catalyst poisoning (free carboxylic acid).
This guide synthesizes internal optimization data with peer-reviewed protocols to resolve low yields and regioselectivity issues. The core recommendation is to protect the carboxylic acid prior to coupling and utilize dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) to overcome the steric barrier at the C2 and C6 positions.
Part 1: Critical Analysis & Regioselectivity
Before initiating the reaction, you must understand the steric and electronic landscape of the substrate.
The Substrate: this compound
-
Position C6 (Bromine): Flanked by the Carboxylic Acid (C1) and a Hydrogen (C5). Less Hindered.
-
Position C2 (Bromine): Flanked by the Carboxylic Acid (C1) and a Methoxy group (C3). Highly Hindered.
Regioselectivity Rule: Under standard conditions, oxidative addition will occur preferentially at the C6 position due to lower steric impedance. The C2 position is "sandwiched" between the carboxylate and the methoxy group, requiring forcing conditions (specialized ligands/high temperature) for functionalization.
Visualizing the Reactivity Landscape
Figure 1: Regioselectivity map indicating C6 as the kinetically favored site for the first oxidative addition event.
Part 2: Troubleshooting & FAQs
Issue 1: "I am getting <10% yield and recovering starting material."
Diagnosis: Catalyst Poisoning via Free Acid. Free carboxylic acids can coordinate to Palladium (II) species, forming unreactive palladium carboxylates that arrest the catalytic cycle. Solution:
-
Esterification (Recommended): Convert the acid to a Methyl Ester (MeI/K2CO3) or tert-Butyl Ester. This prevents catalyst sequestration and improves solubility in organic solvents.
-
If Free Acid is Mandatory: You must use a water-soluble base (e.g., K₂CO₃ or K₃PO₄) in a biphasic solvent system (e.g., n-Butanol/Water or Toluene/Water) to ensure the acid exists as a carboxylate salt, which is less inhibitory than the protonated form, though still challenging [1].
Issue 2: "The reaction stalls after mono-coupling (Mono-arylation)."
Diagnosis: Steric bulk at C2 prevents the second coupling. The C2 bromine is extremely crowded. Standard ligands like PPh₃ (Cone angle ~145°) cannot facilitate the oxidative addition at this position effectively. Solution: Switch to Buchwald Ligands (Dialkylbiaryl phosphines).
-
SPhos: Excellent for hindered substrates.[1]
-
XPhos: Superior for extremely hindered aryl chlorides/bromides.
-
Protocol Adjustment: Increase temperature to 100-110°C and use a precatalyst (e.g., XPhos Pd G3) to ensure active Pd(0) generation [2].
Issue 3: "I see significant Protodeboronation (Ar-B(OH)₂ → Ar-H)."
Diagnosis: Unstable Boronic Acid. Poly-fluorinated or heteroaryl boronic acids are prone to hydrolysis under basic, aqueous conditions. Solution:
-
Switch to Pinacol Esters (BPin) or MIDA Boronates for slow-release stability.
-
Use anhydrous conditions with a base like CsF or K₃PO₄ suspended in Dioxane/DMF [3].
Part 3: Optimized Experimental Protocols
Method A: The "Gold Standard" (Via Methyl Ester)
Best for: High yields, scaling up, and bis-arylation.
Step 1: Esterification Dissolve this compound in DMF. Add K₂CO₃ (2.0 eq) and MeI (1.2 eq). Stir at RT for 4h. Workup to isolate the methyl ester.
Step 2: Suzuki Coupling (Mono-selective for C6)
-
Reagents: Methyl ester (1.0 eq), Aryl Boronic Acid (1.1 eq).
-
Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%). Note: dppf is sufficient for C6.
-
Base/Solvent: K₂CO₃ (2.0 eq) in Dioxane/Water (4:1).
-
Conditions: 80°C, 12 hours.
Step 3: Suzuki Coupling (Forcing C2)
-
Reagents: Mono-coupled product (1.0 eq), Aryl Boronic Acid (1.5 eq).
-
Catalyst: XPhos Pd G3 (2-5 mol%) or Pd₂(dba)₃ (2 mol%) + XPhos (4 mol%).
-
Base/Solvent: K₃PO₄ (3.0 eq) in Toluene/Water (10:1) or n-Butanol.
-
Conditions: 100-110°C, 16-24 hours.
Method B: Direct Coupling (Free Acid)
Best for: Rapid screening, avoiding protection/deprotection steps.
-
Solvent: n-Butanol/Water (4:1). Reason: High solubility for carboxylate salts.
-
Base: K₃PO₄ (3.5 eq). Must neutralize acid + act as base.
-
Catalyst: Pd-PEPPSI-IPr (2 mol%) or SPhos Pd G3 .
-
Temperature: 100°C.
-
Note: Expect lower yields (40-60%) compared to Method A.
Part 4: Comparative Data & Decision Logic
Table 1: Ligand Performance for Sterically Hindered C2-Coupling
| Ligand | Cone Angle | Yield (C2-Coupling) | Notes |
| PPh₃ | 145° | < 5% | Fails due to steric bulk. |
| dppf | 98° (Bite) | 15-20% | Good for C6, poor for C2. |
| SPhos | ~190° | 75-85% | Excellent general purpose hindered ligand. |
| XPhos | ~210° | 88-95% | Best for di-ortho substituted systems. |
Workflow Optimization Decision Tree
Figure 2: Decision matrix for selecting the optimal synthetic pathway based on substrate tolerance.
References
-
Goossen, L. J., et al. (2002).[2] "Pd-catalyzed synthesis of biaryls from aryl halides and carboxylic acids." Journal of the American Chemical Society.[1][2][3]
-
Martin, R., & Buchwald, S. L. (2008). "Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands." Accounts of Chemical Research.
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "Use of Precatalysts for the Synthesis of Sterically Hindered Biaryls." Journal of the American Chemical Society.[1][2][3]
-
Miyaura, N. (2002). "Suzuki-Miyaura Cross-Coupling Reaction: Mechanistic Aspects." Topics in Current Chemistry.
Sources
Purification of 2,6-Dibromo-3-methoxybenzoic acid from regioisomers
Technical Support Center: Purification of 2,6-Dibromo-3-methoxybenzoic Acid
Subject: Technical Guide for the Isolation and Purification of this compound (CAS: 2091763-16-3) from Regioisomeric Impurities.
Introduction: The Challenge of Steric Crowding
Purifying This compound presents a distinct challenge in organic process chemistry: separating a sterically crowded, highly substituted aromatic acid from its thermodynamically favored isomers (primarily the 2,4-dibromo and 4,6-dibromo analogs).[1]
The presence of two bulky bromine atoms at the ortho positions (2 and 6) forces the carboxylic acid moiety out of planarity with the benzene ring. This "Ortho Effect" significantly alters the physicochemical properties—specifically pKa and solubility —compared to its planar regioisomers. This guide exploits these specific molecular differences to achieve high purity (>98%).
Module 1: Diagnostic & Characterization
Before attempting purification, you must diagnose the specific impurity profile of your crude mixture. Relying solely on HPLC retention times can be misleading due to the structural similarity of the isomers.
The NMR Decision Tree
Use 1H NMR (DMSO-d6) as your primary diagnostic tool. The splitting pattern of the aromatic protons is the definitive fingerprint.
-
Target (this compound): The protons at positions 4 and 5 are vicinal.[1] Look for two doublets (
) in the aromatic region.[1] -
Impurity A (2,4-Dibromo isomer): Protons at 5 and 6 are vicinal.[1] Also shows two doublets, but chemical shifts will differ due to the shielding environment of the methoxy group.
-
Impurity B (4,6-Dibromo isomer): Protons at 2 and 5 are para to each other.[1] Look for two singlets (or very weak coupling).[1]
Figure 1: NMR diagnostic logic for identifying brominated methoxybenzoic acid isomers.
Module 2: Purification Protocols
Protocol A: pH-Swing Fractional Precipitation (Primary Method)
Best for: Removing 2,4-dibromo and monobromo impurities from crude mixtures.[1]
Scientific Rationale:
The 2,6-dibromo isomer is significantly more acidic than the 2,4- or 4,6-isomers.[1] The two ortho-bromines exert a strong inductive electron-withdrawing effect (-I) and, crucially, sterically inhibit resonance between the carboxylate and the ring.[1] This stabilization of the carboxylate anion lowers the pKa (estimated pKa
Step-by-Step Procedure:
-
Dissolution: Suspend the crude solid (10 g) in water (100 mL). Slowly add 2M NaOH until the pH reaches 10–11. The solution should be clear (all isomers are deprotonated).
-
First Acidification (Impurity Crash):
-
Filtration: Filter the suspension immediately. Discard the solid (mostly impurities).
-
Second Acidification (Product Recovery):
Quantitative Data: Solubility vs. pH
| Isomer | Estimated pKa | State at pH 4.0 | State at pH 1.0 |
| 2,6-Dibromo (Target) | ~2.6 | Soluble (Anion) | Precipitate (Neutral) |
| 2,4-Dibromo (Impurity) | ~3.6 | Precipitate (Neutral) | Precipitate (Neutral) |
| 4,6-Dibromo (Impurity) | ~3.7 | Precipitate (Neutral) | Precipitate (Neutral) |
Protocol B: Selective Recrystallization (Polishing)
Best for: Final cleanup to >99% purity after Protocol A.[1]
Scientific Rationale: Symmetrical or highly ordered molecules often pack more efficiently into crystal lattices. The 2,6-dibromo species tends to form needle-like crystals.[1] A mixed-solvent system of Ethanol/Water allows for the gradual exclusion of the less symmetric 2,4-isomer.
Step-by-Step Procedure:
-
Solvent Prep: Prepare a mixture of Ethanol:Water (3:1 v/v).[1]
-
Reflux: Dissolve the semi-pure acid in the minimum amount of boiling solvent.
-
Note: If the solution is colored, treat with activated charcoal for 5 mins and filter hot.
-
-
Nucleation: Allow the solution to cool slowly to room temperature. Do not shock-cool in ice immediately; this traps impurities.[1]
-
Crystallization: Once needles appear (approx. 35°C), move the flask to an ice bath (0–4°C) for 2 hours.
-
Wash: Filter the crystals and wash with ice-cold 1:1 Ethanol/Water.
Module 3: Troubleshooting & FAQs
Q1: My yield is lower than expected after the pH swing (Protocol A). Where is my product?
-
Diagnosis: You likely over-acidified during the first step.
-
Fix: If you dropped the pH to 2.5 or 3.0 in step 2, the target molecule precipitated with the impurities.
-
Recovery: Re-dissolve the "waste" solid in base and repeat the acidification, stopping strictly at pH 3.8.
Q2: I see an extra peak in HPLC that increases with temperature/time.
-
Diagnosis: Decarboxylation.
-
Cause: 2,6-disubstituted benzoic acids are thermally unstable because the bulky bromines destabilize the ground state (steric strain).[1] Heating above 60°C in acidic media can cause loss of CO2, yielding 2,6-dibromoanisole.[1]
-
Fix: Keep recrystallization temperatures below 70°C and avoid prolonged boiling. Dry the solid under vacuum at 40°C, not in a high-temp oven.
Q3: The crystals are clumping and colored yellow. [1]
-
Diagnosis: Occluded bromine or oxidative impurities.
-
Fix: Wash the crude solid with a dilute Sodium Thiosulfate (
) solution before recrystallization to quench free bromine/oxidants.
Visualizing the Purification Logic
Figure 2: Workflow for the selective isolation of the 2,6-isomer based on pKa differences.
References
-
Kolev, I. et al. (2023).[1][5][8] Synthesis and crystal structure of 2,6-dibromo-3,4,5-trimethoxybenzoic acid. Acta Crystallographica Section E.
- Relevance: Establishes the synthesis conditions and "needle" crystal morphology of the closely related trimethoxy analog, validating the recrystalliz
-
Dippy, J. F. J. et al. (1959).[1] The dissociation constants of some disubstituted benzoic acids. Journal of the Chemical Society.
-
Relevance: Foundational data on the "Ortho Effect" and pKa shifts in 2,6-dihalogenated benzoic acids, supporting the pH-swing mechanism.[1]
-
-
Oxford Instruments. (2020).[1] Distinguishing Regioisomers using Benchtop NMR Spectroscopy.
- Relevance: Provides the methodological basis for using NMR splitting patterns (vicinal vs. para)
Sources
- 1. nmr.oxinst.com [nmr.oxinst.com]
- 2. researchgate.net [researchgate.net]
- 3. magritek.com [magritek.com]
- 4. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 5. 2,6-Dibromo-3,4,5-trimethoxybenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. westfield.ma.edu [westfield.ma.edu]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Bromination of 3-Methoxybenzoic Acid
Welcome to the technical support center for the bromination of 3-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this electrophilic aromatic substitution reaction. Here, you will find in-depth troubleshooting advice, frequently asked questions, and optimized protocols to enhance your reaction yield, regioselectivity, and overall success.
Frequently Asked Questions (FAQs)
Q1: What are the expected major and minor products when brominating 3-methoxybenzoic acid?
The bromination of 3-methoxybenzoic acid is governed by the directing effects of the two substituents on the aromatic ring. The methoxy group (-OCH₃) is a strongly activating, ortho, para-director, while the carboxylic acid group (-COOH) is a deactivating, meta-director. The powerful activating effect of the methoxy group dominates the reaction's regioselectivity.
Therefore, the major products are typically the result of bromination at the positions ortho and para to the methoxy group. Due to steric hindrance from the adjacent carboxylic acid, the major isomer is usually the one where bromine adds to the position para to the methoxy group.
Q2: Which brominating agent is most suitable for this reaction?
The choice of brominating agent depends on the desired outcome and reaction conditions.
-
Molecular Bromine (Br₂): Often used with a Lewis acid catalyst (e.g., FeBr₃) or in a polar solvent like acetic acid. It is a potent brominating agent but can sometimes lead to over-bromination or side reactions.
-
N-Bromosuccinimide (NBS): A milder and more selective brominating agent.[1] It is often preferred for substrates that are sensitive to strong oxidizing conditions.[1][2] The reaction with NBS can be initiated by light or a radical initiator for benzylic brominations, but for aromatic bromination, it is typically used with an acid catalyst.[3][4]
Q3: How does the choice of solvent affect the reaction?
Solvents play a crucial role in electrophilic aromatic substitution reactions by influencing the stability of the reaction intermediates.[5]
-
Acetic Acid: A common solvent for bromination reactions, it can help to polarize the Br-Br bond and stabilize the arenium ion intermediate.[6]
-
Dichloromethane (CH₂Cl₂): A non-polar aprotic solvent that is often used with a Lewis acid catalyst.
-
Water: In some cases, aqueous conditions can be employed, particularly when using specific catalysts or brominating agents.
Troubleshooting Guide
This section addresses common issues encountered during the bromination of 3-methoxybenzoic acid and provides systematic solutions.
Problem 1: Low Yield of Brominated Product
A lower than expected yield can be attributed to several factors.
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion.[2][7] - Increase Temperature: Gently heating the reaction mixture can increase the reaction rate, but be cautious as it may also lead to side products. - Check Reagent Quality: Ensure the brominating agent is not old or decomposed. |
| Suboptimal Reagent Stoichiometry | - Verify Molar Ratios: Ensure the correct molar ratio of the brominating agent to the starting material is used. For monobromination, a slight excess (1.1-1.2 equivalents) of the brominating agent is often employed. |
| Product Loss During Workup | - Optimize Extraction: Use an appropriate organic solvent for extraction and perform multiple extractions to ensure complete recovery of the product. - Minimize Aqueous Solubility: If the product has some water solubility, use cold water for washing and saturate the aqueous layer with sodium chloride (brine) to decrease the product's solubility.[8] |
Problem 2: Poor Regioselectivity (Formation of Multiple Isomers)
The formation of a mixture of isomers is a common challenge.
| Potential Cause | Recommended Solution |
| Reaction Conditions Favoring Multiple Products | - Lower Reaction Temperature: Running the reaction at a lower temperature can increase the kinetic control and favor the formation of the sterically less hindered isomer.[9] - Choice of Brominating Agent: A bulkier brominating agent might enhance selectivity for the less sterically hindered position. |
| Steric and Electronic Effects | - Analyze Substituent Effects: The interplay between the activating methoxy group and the deactivating carboxylic acid group dictates the positions of bromination. While the methoxy group is the dominant director, subtle changes in reaction conditions can influence the isomer ratio. |
| Difficult Purification | - Recrystallization: This is a powerful technique for separating isomers if they have different solubilities in a particular solvent system.[7][10] - Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used to separate the isomers based on their different polarities. |
Problem 3: Formation of Over-brominated Side Products
The presence of di- or tri-brominated products can be problematic.
| Potential Cause | Recommended Solution |
| Excess Brominating Agent | - Control Stoichiometry: Use no more than one equivalent of the brominating agent for monobromination. Adding the brominating agent dropwise over a period can also help to control the reaction. |
| High Reactivity of the Substrate | - Use a Milder Brominating Agent: N-Bromosuccinimide (NBS) is generally milder than molecular bromine and can provide better control over the extent of bromination.[1] |
| Prolonged Reaction Time or High Temperature | - Monitor Reaction Progress: Stop the reaction as soon as the starting material is consumed to prevent further bromination of the product. |
Optimized Experimental Protocols
The following are detailed, step-by-step methodologies for the bromination of 3-methoxybenzoic acid under different conditions.
Protocol 1: Bromination using Bromine in Acetic Acid
This protocol is a classic method for the electrophilic aromatic substitution of activated aromatic rings.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-methoxybenzoic acid (1.0 eq) in glacial acetic acid.[6]
-
Addition of Bromine: From the dropping funnel, add a solution of bromine (1.1 eq) in glacial acetic acid dropwise to the stirred solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Workup: Once the reaction is complete, pour the mixture into cold water. If any excess bromine remains, quench it by adding a 10% sodium thiosulfate solution until the orange color disappears.[7]
-
Isolation: Collect the precipitated solid by vacuum filtration and wash it with cold water.[7]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.[7]
Protocol 2: Bromination using N-Bromosuccinimide (NBS)
This method utilizes a milder brominating agent, which can offer better selectivity.
-
Reaction Setup: In a round-bottom flask, dissolve 3-methoxybenzoic acid (1.0 eq) in a suitable solvent such as dichloromethane or acetonitrile.[11]
-
Addition of Reagents: Add N-Bromosuccinimide (1.1 eq) portion-wise to the stirred solution.[11] A catalytic amount of a strong acid like sulfuric acid can be added to facilitate the reaction.[11]
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature, monitoring the progress by TLC.
-
Workup: Upon completion, quench the reaction by pouring it into an ice-cold solution of sodium sulfite.[11]
-
Extraction and Purification: Separate the organic layer, wash it with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by column chromatography or recrystallization.[11]
Visualizing the Process
Reaction Mechanism
The following diagram illustrates the electrophilic aromatic substitution mechanism for the bromination of 3-methoxybenzoic acid.
Caption: Mechanism of Electrophilic Aromatic Bromination.
Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing and resolving common issues during the optimization process.
Caption: Troubleshooting workflow for bromination optimization.
References
- BenchChem. (2025). A Technical Guide to 3,5-Dibromo-4-methoxybenzoic Acid: Discovery, Isolation, and Synthesis.
- BenchChem. (2025). Optimizing yield and purity in 3-Bromobenzoic acid synthesis.
- Bunnett, J. F., & Rauhut, M. M. (1958). 2-bromo-3-methylbenzoic acid. Organic Syntheses, 38, 11.
- BenchChem. (2025). Common side products in the synthesis of 3,5-Dibromo-4-methoxybenzoic acid.
- BenchChem. (2025). Comparative analysis of different synthetic routes to 6-Bromo-3-methoxy-2-methylbenzoic acid.
- Vyas, P. V., et al. (2003). An efficient method of bromination of aromatic amines, hydrocarbons and naptholts. Tetrahedron Letters, 44(21), 4085-4088.
- Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions. (2018). Molecules.
- Bromination of Some Aromatic Compounds by Bromine in Acetic Acid. (n.d.).
- Process for preparing 4-bromomethyl-3-methoxy-benzoic esters. (n.d.).
- Synthesis process of 2-bromo-5-methoxybenzoic acid. (n.d.).
- Quora. (2017). What are the effects of solvent on reaction rates of electrophilic aromatic substitution reaction? For example: using solvent acetic acid and cyclohexane.
- BenchChem. (2025).
- PrepChem.com. (n.d.). Synthesis of 2-bromo-5-methoxybenzoic acid.
- ChemInform Abstract: Regioselective Bromination of 3-Hydroxy-4-methoxybenzaldehyde (I). (n.d.).
- Sciencemadness.org. (2016).
- BenchChem. (2025).
- Royal Society of Chemistry. (n.d.).
- University of Glasgow. (n.d.).
- Baker, S. I., et al. (2022). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. The Journal of Organic Chemistry, 87(13), 8492-8502.
- Wikipedia. (n.d.).
- ChemicalBook. (n.d.). 3-bromo-5-methylbenzoic acid synthesis.
- ChemicalBook. (n.d.). 3-Methoxybenzoic acid synthesis.
- Common Organic Chemistry. (n.d.).
- MDPI. (2023). Effect of Alkoxy Substituents on the Regioselectivity of Catalytic C-H Activation in Benzoic Acids: Experimental and DFT Study.
- PubChem. (n.d.). 4-Bromo-3-methoxybenzoic acid.
- Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verific
- Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS).
- Scientific Update. (2022).
- Novel process for aromatic bromination. (n.d.).
- NSF Public Access Repository. (2022).
- Photochemical Bromination of 2,5‐Dimethylbenzoic Acid as Key Step of an Improved Alkyne‐Functionalized Blue Box Synthesis**. (n.d.).
- MSU chemistry. (n.d.).
- Process for brominating p-toluyl benzoic acid. (n.d.).
- WuXi Biology. (n.d.).
- Hydrazone-Palladium Catalyzed Annulation of 1-Allyl-2-bromobenzene Derivatives with Internal Alkynes - Supporting Inform
- Thermo Scientific Chemicals. (n.d.). 3-Bromo-5-methoxybenzoic acid, 98% 5 g.
- PubChem. (n.d.). 3-Bromo-5-methoxybenzoic acid.
- Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry.
- Chemistry Steps. (2024).
- Chemistry LibreTexts. (2025).
- YouTube. (2018).
- PubChemLite. (n.d.). 3-methoxybenzoic acid (C8H8O3).
Sources
- 1. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Bromination - Common Conditions [commonorganicchemistry.com]
- 4. scientificupdate.com [scientificupdate.com]
- 5. quora.com [quora.com]
- 6. jcsp.org.pk [jcsp.org.pk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Recrystallization solvents for 2,6-Dibromo-3-methoxybenzoic acid purification
Executive Summary & Solvent Strategy
2,6-Dibromo-3-methoxybenzoic acid presents a specific purification challenge due to its "amphiphilic" substitution pattern. The carboxylic acid moiety (-COOH) confers polarity and hydrogen-bonding capability, while the two bromine atoms and the methoxy group significantly increase lipophilicity compared to unsubstituted benzoic acid.
Unlike simple benzoic acid, which recrystallizes readily from water, this di-brominated analog is often too insoluble in pure water even at boiling temperatures. Conversely, it is highly soluble in alcohols. Therefore, a binary solvent system (Co-solvent) is the most robust approach for high-purity recovery.
Solvent Selection Matrix
The following table summarizes solvent suitability based on polarity matching and impurity rejection profiles.
| Solvent System | Role | Suitability | Mechanism of Action |
| Ethanol / Water | Primary Recommendation | High | Ethanol solubilizes the lipophilic brominated core; Water acts as an anti-solvent to force precipitation upon cooling. Best for removing polar salts and trace starting materials. |
| Methanol / Water | Alternative | Moderate | Similar to Ethanol/Water but Methanol is more polar. May require lower temperatures (<0°C) to maximize yield. |
| Glacial Acetic Acid | Specific | High (Contextual) | Excellent for highly substituted benzoic acids. The product dissolves in hot acetic acid and crystallizes upon cooling. Good for removing non-acidic impurities. |
| Toluene | Scavenger | Low/Specialized | Used only if the main impurity is highly polar. The compound may be too soluble in hot toluene and difficult to recover without significant yield loss. |
Detailed Experimental Protocol
Protocol A: The Ethanol-Water Displacement Method (Recommended)
This protocol utilizes the steep solubility curve created by the hydrophobic effect of the bromine substituents against an aqueous gradient.
Prerequisites:
-
Crude this compound[1]
-
Ethanol (95% or Absolute)
-
Deionized Water[2]
-
Heat source (Oil bath or Hot plate with magnetic stirring)
Workflow Diagram:
Figure 1: Step-by-step workflow for the Ethanol/Water recrystallization process.
Step-by-Step Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of boiling Ethanol . Swirl constantly on a heat source.
-
Note: If the solid does not dissolve in ~5-10 mL per gram, the compound may be heavily contaminated with inorganic salts (which will not dissolve).
-
-
Hot Filtration (Optional): If insoluble particles (dust, salts) remain suspended in the boiling ethanol, perform a rapid hot filtration through a pre-warmed funnel.
-
The Cloud Point: While keeping the ethanol solution near boiling, add hot water dropwise.
-
Observation: The solution will eventually turn cloudy (turbid) as the water content forces the hydrophobic dibromo-compound out of solution.
-
-
Clarification: Immediately add a few drops of hot ethanol to just barely redissolve the turbidity, restoring a clear solution.
-
Crystallization: Remove from heat. Allow the flask to cool to room temperature undisturbed .
-
Critical: Rapid cooling here will trap impurities. Slow cooling allows the formation of pure crystal lattices.
-
-
Maximizing Yield: Once at room temperature, place the flask in an ice-water bath (0–4°C) for 30 minutes to complete precipitation.
-
Isolation: Filter the crystals using vacuum filtration (Buchner funnel). Wash the cake with a small amount of ice-cold 50:50 Ethanol/Water .
Troubleshooting & FAQs
Q1: The product is "oiling out" (forming a liquid blob) instead of crystallizing. Why?
Diagnosis: This is common with methoxy-substituted aromatics. It occurs when the melting point of the solute in the solvent mixture is lower than the boiling point of the solvent, or the solution is too concentrated. Corrective Action:
-
Reheat the mixture until the oil redissolves.
-
Add slightly more solvent (Ethanol) to dilute the solution.
-
Seed the solution: Add a tiny crystal of pure product (if available) or scratch the inner glass wall with a glass rod as it cools to induce nucleation.
Q2: I have colored impurities (yellow/brown) in my white acid.
Diagnosis: Oxidation byproducts (common in brominated aromatics) or trace bromine. Corrective Action:
-
Perform a Carbon Treatment : During the initial dissolution (Step 1), add activated charcoal (1-2% by weight). Boil for 5 minutes, then perform a Hot Filtration (Step 2) over a Celite pad to remove the charcoal before adding water.
Q3: Why not use pure water like standard benzoic acid?
Scientific Rationale: The addition of two Bromine atoms and a Methoxy group drastically increases the LogP (partition coefficient) of the molecule. While the -COOH group is hydrophilic, the bulk of the molecule is hydrophobic. In pure water, the compound is likely insoluble even at boiling, or requires such a large volume of water that recovery yield is negligible.
Q4: How do I verify the purity of the recrystallized solid?
Validation Protocol:
-
Melting Point: Check against the theoretical range. Brominated methoxybenzoic acids typically have high melting points (often >150°C, check specific CoA). A sharp range (<2°C variance) indicates high purity.
-
HPLC: Run a gradient method (Water/Acetonitrile with 0.1% TFA). Impurities like mono-bromo species or regioisomers will have distinct retention times due to differing polarity.
Decision Logic for Impurity Removal
Use the following logic tree to determine if you need to deviate from the standard Ethanol/Water protocol.
Figure 2: Solvent selection logic based on impurity profile.
References
-
BenchChem. (n.d.). A Technical Guide to 3,5-Dibromo-4-methoxybenzoic Acid: Discovery, Isolation, and Synthesis. Retrieved from
- Relevance: Provides the foundational protocol for recrystallizing dibromo-methoxybenzoic acid analogs using Ethanol.
-
Thati, J., Nordström, F., & Rasmuson, Å. C. (2010).[3] Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. Journal of Chemical & Engineering Data. Retrieved from
- Relevance: Establishes the thermodynamic basis for using binary solvent systems (Alcohol/Water)
-
Kolev, I., et al. (2023).[4][5][6] 2,6-Dibromo-3,4,5-trimethoxybenzoic acid.[4][5][6] IUCrData. Retrieved from
- Relevance: Confirms the crystallization behavior (needles) and thermal properties of the 2,6-dibromo-methoxybenzoic acid structural family.
-
Fluorochem. (n.d.). This compound Product Specification. Retrieved from
- Relevance: Verification of chemical structure, CAS (2091763-16-3)
Sources
Validation & Comparative
A Comparative Guide to the Crystal Structure Analysis of 2,6-Disubstituted Benzoic Acids
This guide provides an in-depth comparison of the structural analysis of 2,6-disubstituted benzoic acids, offering experimentally-grounded insights for researchers in crystallography, materials science, and drug development. We will explore the profound impact of steric hindrance on molecular conformation and crystal packing, detail validated experimental protocols, and present comparative data to guide future research.
The Significance of the "Ortho Effect" in Crystal Engineering
Benzoic acid and its derivatives are fundamental building blocks in medicinal chemistry and materials science. The introduction of substituents at the 2- and 6- (ortho) positions creates a unique chemical environment. This "ortho effect" is primarily a manifestation of steric hindrance, which forces the carboxylic acid group (-COOH) to twist out of the plane of the benzene ring.[1] This conformational change has significant consequences:
-
Altered Acidity: The twisting inhibits resonance between the carboxyl group and the phenyl ring, leading to a notable increase in the acidity of the molecule.[1]
-
Modified Intermolecular Interactions: The altered geometry influences how molecules pack in the solid state, affecting hydrogen bonding motifs and other non-covalent interactions.
-
Impact on Biological Activity: For drug development professionals, understanding this conformation is critical, as the shape and electronic properties of a molecule dictate its ability to interact with biological targets like enzymes or receptors.[2] The 2,6-disubstitution can prevent the carboxylic acid group from accessing binding sites on transporters.[2]
This guide focuses on single-crystal X-ray diffraction (SCXRD) as the definitive method for elucidating the three-dimensional atomic arrangement of these compounds, providing unambiguous evidence of their conformation and packing.[3][4]
Comparative Structural Analysis: A Tale of Three Substituents
The identity of the ortho-substituents dramatically influences the degree of conformational distortion. Below, we compare the crystal structures of three representative 2,6-disubstituted benzoic acids: 2,6-dimethylbenzoic acid, 2,6-dichlorobenzoic acid, and 2,6-difluorobenzoic acid.
A key parameter for comparison is the dihedral angle between the plane of the benzene ring and the plane of the carboxyl group. A larger angle signifies a greater twist due to steric hindrance.
| Compound | Substituent | Dihedral Angle (Ring vs. COOH) | Hydrogen Bonding Motif | Space Group | Reference |
| 2,6-Dimethylbenzoic Acid | -CH₃ | 53.5° | Centrosymmetric Dimer (R²₂(8)) | P2₁/a | [5] |
| 2,6-Dichlorobenzoic Acid | -Cl | ~56-74° (polymorph dependent) | Centrosymmetric Dimer (R²₂(8)) | P1̅ or P2₁/c | [6][7] |
| 2,6-Difluorobenzoic Acid | -F | 33.7° | Centrosymmetric Dimer (R²₂(8)) | P2₁/c | [8] |
Analysis of Trends:
-
Steric Bulk: As expected, the bulky methyl (-CH₃) and chloro (-Cl) groups induce a significant twist of over 50 degrees.[5][9] The larger size of chlorine compared to the methyl group can lead to even greater distortion, as seen in one of the polymorphs of 2,6-dimethoxybenzoic acid where the angle reaches 74.1°.[7]
-
Hydrogen Bonding Robustness: Despite the severe steric clash, all three examples exhibit the classic centrosymmetric hydrogen-bonded dimer, forming an R²₂(8) graph set motif.[5][6][8] This demonstrates the remarkable strength and reliability of the carboxylic acid dimer synthon in directing crystal packing.
-
The Fluorine Anomaly: Notably, the 2,6-difluoro derivative shows a significantly smaller dihedral angle (33.7°).[8] This is attributed to the smaller atomic radius of fluorine compared to chlorine and the methyl group, resulting in less steric repulsion.
These data underscore the direct correlation between the nature of the 2,6-substituents and the resulting molecular conformation.
Experimental Protocols for Structural Determination
Achieving a high-quality crystal structure requires meticulous attention to two main stages: crystallization and data analysis.[4]
This is the most common and accessible method for obtaining diffraction-quality crystals of organic compounds.[10][11][12] The principle is to slowly increase the concentration of the solute to the point of supersaturation, allowing for the ordered growth of a single crystal nucleus.[4]
Step-by-Step Methodology:
-
Purity is Paramount: Begin with the highest purity sample available. Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder.[10]
-
Solvent Selection: Choose a solvent in which your compound is moderately soluble.[10] If solubility is too high, only small crystals may form. If it's too low, crystallization may not occur.
-
Causality: A moderately soluble system allows for a gradual approach to supersaturation as the solvent evaporates, which is ideal for growing large, well-ordered crystals.
-
-
Preparation of a Saturated Solution: In a clean, dust-free vial, dissolve the 2,6-disubstituted benzoic acid in the chosen solvent. Gentle warming can be used to increase solubility, but ensure the compound does not decompose.
-
Filtration: Filter the warm, saturated solution through a syringe filter (0.22 µm) or a small cotton plug in a pipette into a new, clean crystallization vessel.
-
Causality: This step removes dust and other particulate matter that could act as unwanted nucleation sites, leading to the formation of many small crystals instead of a few large ones.[10]
-
-
Slow Evaporation: Cover the vessel with a cap or parafilm, but do not seal it completely. Pierce the covering with a needle a few times to allow for slow solvent evaporation.
-
Patience and Isolation: Place the vessel in a location free from vibration and temperature fluctuations.[10] Do not disturb the experiment. Crystals can take anywhere from a few days to several weeks to grow.
Once a suitable crystal (typically >0.1 mm in all dimensions) is obtained, the following workflow is employed to determine its structure.[3]
-
Crystal Mounting: A suitable single crystal is carefully mounted on a goniometer head.
-
Data Collection: The crystal is placed in an intense X-ray beam and rotated. A detector measures the angles and intensities of the thousands of diffracted X-ray beams, creating a unique diffraction pattern.[3]
-
Structure Solution: The diffraction data is processed to determine the unit cell dimensions and space group. The "phase problem" is then solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map and a preliminary atomic model.
-
Structure Refinement: The initial model is refined against the experimental data using least-squares methods. This process optimizes the atomic positions, bond lengths, and angles to achieve the best possible fit between the calculated and observed diffraction patterns.
-
Trustworthiness: The quality of the final structure is assessed using metrics like the R-factor (R1) and the weighted R-factor (wR2), which quantify the agreement between the model and the data. Lower values indicate a better fit.
-
-
Validation and Deposition: The final structure is validated for geometric and crystallographic consistency. The results are compiled into a Crystallographic Information File (CIF), which is the standard format for submission to public databases like the Cambridge Structural Database (CSD).
Visualizing Key Structural Features
The steric clash inherent to 2,6-disubstituted benzoic acids and their consistent formation of hydrogen-bonded dimers are the two most critical structural features.
Conclusion and Future Directions
The crystal structure analysis of 2,6-disubstituted benzoic acids provides a compelling case study in the principles of crystal engineering. The predictable steric effect, which forces the carboxyl group out of the benzene plane, is a dominant conformational influence. Simultaneously, the robustness of the carboxylic acid dimer synthon demonstrates its power in directing supramolecular assembly. For drug development professionals, these structural insights are invaluable for understanding structure-activity relationships and designing molecules with optimized geometries for target binding. Future work could explore a wider range of substituents to finely tune the dihedral angle or introduce competing hydrogen bond donors/acceptors to disrupt the dimer motif and create novel supramolecular architectures.
References
-
Fun, H.-K., et al. (2010). 2,6-Difluorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 66(9), o2109. Available at: [Link]
-
Anca, R., Martínez-Carrera, S., & García-Blanco, S. (1967). The crystal structure of 2,6-dimethylbenzoic acid. Acta Crystallographica, 23(6), 1010-1014. Available at: [Link]
-
Benet-Buchholz, J., & Kloo, L. (2000). Crystal structures of 2,6- And 3,5-dichlorobenzoic acids: Nonbonded Cl ⋯ Cl contacts. Zeitschrift für Naturforschung B, 55(6), 573-577. Available at: [Link]
-
Lachicotte, R. J. How To: Grow X-Ray Quality Crystals. University of Rochester, Department of Chemistry. Available at: [Link]
-
Goldberg, I. (1979). Conformation of uncomplexed polyether macrocycles. The structure of bis(2'-carboxy-1',3'-xylyl)-24-crown-6 at 113 K. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 35(1), 46-51. [Note: This reference is used to support the range of dihedral angles found in related structures as cited within reference[5]]. Available at: [Link]
-
Endo, T., et al. (2014). Steric hindrance of 2,6-disubstituted benzoic acid derivatives on the uptake via monocarboxylic acid transporters from the apical membranes of Caco-2 cells. Pesticide Biochemistry and Physiology, 111, 38-42. Available at: [Link]
-
Creative BioMart. X-ray Crystallography. Creative BioMart Services. Available at: [Link]
-
Wikipedia. (2023). Ortho effect. Wikipedia. Available at: [Link]
-
Thalladi, V. R., & Boese, R. (2005). X-Ray Crystallography of Chemical Compounds. Molecular Clusters: A Bridge to Solid-State Chemistry. Available at: [Link]
-
Surov, A. O., et al. (2020). Impact of Halogen Substituent Nature and Position on the Structural and Energetic Properties of Carbamazepine Cocrystals with Meta-Halobenzoic Acids. Crystal Growth & Design, 20(11), 7184-7197. Available at: [Link]
-
Dinger, M., & Klosin, J. (2015). How to grow crystals for X-ray crystallography. Acta Crystallographica Section A: Foundations and Advances, 71(a1), C1. Available at: [Link]
-
University of Florida, Center for X-ray Crystallography. (2015). Crystal Growing Tips. Available at: [Link]
-
Portalone, G. (2020). Crystal structure and Hirshfeld surface analysis of a third polymorph of 2,6-dimethoxybenzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 76(11), 1786-1791. Available at: [Link]
Sources
- 1. Ortho effect - Wikipedia [en.wikipedia.org]
- 2. Steric hindrance of 2,6-disubstituted benzoic acid derivatives on the uptake via monocarboxylic acid transporters from the apical membranes of Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 4. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.iucr.org [journals.iucr.org]
- 6. researchgate.net [researchgate.net]
- 7. Crystal structure and Hirshfeld surface analysis of a third polymorph of 2,6-dimethoxybenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2,6-Difluorobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scite.ai [scite.ai]
- 10. How To [chem.rochester.edu]
- 11. journals.iucr.org [journals.iucr.org]
- 12. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
Safety Operating Guide
Personal protective equipment for handling 2,6-Dibromo-3-methoxybenzoic acid
CAS: 2091763-16-3 | Formula: C₈H₆Br₂O₃ | State: Solid (Crystalline Powder)
Executive Safety Summary
To: Laboratory Operations & Safety Officers From: Senior Application Scientist, Chemical Safety Division
Handling 2,6-Dibromo-3-methoxybenzoic acid requires a bifurcated safety approach. While the core moiety is a benzoic acid derivative (implying standard irritant risks), the 2,6-dibromo substitution pattern introduces significant steric bulk and heavy halogen atoms. This alters both the toxicological profile and the waste management lifecycle compared to simple benzoic acid.
Critical Hazards (GHS Classification):
Operational Directive: Treat as a Halogenated Organic Acid . Unlike standard organic acids, this compound must never enter non-halogenated waste streams due to the release of corrosive hydrogen bromide (HBr) and bromine gas during improper incineration.
Personal Protective Equipment (PPE) Matrix
The following specifications are derived from permeation data for halogenated aromatic acids. Standard "exam gloves" are insufficient for solution-phase handling.
PPE Selection Table
| Protection Zone | Recommended Material | Technical Specification | Rationale & Breakthrough Dynamics |
| Hand (Solid Handling) | Nitrile Rubber | Thickness: ≥ 0.11 mm (4-5 mil)AQL: 1.5 | Protection: Physical barrier against dust.Risk: Low permeation risk in solid state. Change immediately if wetted.[6] |
| Hand (Solution Phase) | High-Grade Nitrile or Laminate | Thickness: ≥ 0.20 mm (8 mil)Cuff: Extended (>280mm) | Protection: Halogenated aromatics can degrade thin nitrile.Risk: If dissolved in DCM/Chloroform, use Silver Shield/4H laminate gloves. |
| Respiratory | N95 / P100 | NIOSH Certified | Protection: Prevents inhalation of micronized crystal dust which is a potent upper respiratory tract irritant (H335). |
| Ocular | Chemical Splash Goggles | ANSI Z87.1 (Impact + Splash) | Protection: Safety glasses are inadequate due to the fine particle size of the powder, which can bypass side shields. |
| Body | Lab Coat (Poly/Cotton) | Snap closures, High neck | Protection: Prevents migration of dust onto street clothes. |
Operational Workflow & Decision Logic
The following diagram illustrates the critical decision points for handling this compound, specifically distinguishing between solid-state manipulation and solution-phase processing.
Figure 1: Operational decision tree emphasizing the divergence in engineering controls for solid vs. solution handling and the convergence on halogenated waste disposal.
Detailed Handling Protocols
Protocol A: Weighing & Transfer (Solid State)
Objective: Mitigate static-induced dispersion of fine powder.
-
Engineering Setup: Place the analytical balance inside a certified chemical fume hood. If a hood is unavailable, a powder containment enclosure is mandatory.
-
Static Neutralization: Halogenated aromatic acids often carry high static charges. Use an ionizing bar or anti-static gun on the weighing boat and spatula before contact.
-
Transfer:
-
Do not use metal spatulas if the substance is potentially wet or acidic (corrosion risk). Use PTFE-coated or ceramic spatulas.
-
Transfer slowly to avoid aerosolization.
-
-
Decontamination: Wipe the balance area with a wet paper towel (water/surfactant) immediately after use. Do not use compressed air, as this spreads the contaminant.
Protocol B: Solubilization & Reaction
Objective: Prevent splash exposure and manage exothermic dissolution.
-
Solvent Selection: Confirm glove compatibility with the solvent, not just the solute.
-
Example: If dissolving in Dichloromethane (DCM), standard nitrile gloves offer <5 minutes of protection. Double-gloving or Silver Shield laminates are required [1].
-
-
Dissolution: Add the solid to the solvent, not the reverse. While this compound is not violently reactive, this practice prevents "clumping" and localized overheating.
-
Heating: If the reaction requires reflux, ensure the condenser is vented to a scrubber or hood exhaust. HBr vapors may evolve if the compound degrades [2].[5]
Waste Disposal & Deactivation[9]
Strict Adherence Required: This compound contains Bromine .[7][8][9]
-
Classification: Halogenated Organic Waste .
-
Prohibition: DO NOT mix with non-halogenated solvents (e.g., Acetone, Ethanol waste streams).
-
Rationale: Incineration of halogenated compounds in non-specialized kilns releases corrosive acid gases (HBr, Br₂) that destroy scrubber systems and violate environmental permits [3].
Disposal Workflow Diagram:
Figure 2: Waste stream segregation logic. The presence of bromine atoms dictates the disposal path.
Emergency Response
| Incident | Immediate Action |
| Eye Contact | Rinse immediately with water for 15 minutes. Hold eyelids open. The solid is acidic and can cause corneal abrasion; seek medical attention [4]. |
| Skin Contact | Brush off dry powder before wetting (to prevent creating a concentrated acid paste on skin). Then wash with soap and water.[2][3][4][10] |
| Spill (Solid) | Do not dry sweep. Cover with a wet paper towel or absorbent pad to dampen, then scoop into a hazardous waste bag. |
| Spill (Solution) | Absorb with vermiculite or sand. Do not use combustible materials (sawdust) if the solvent is flammable. |
References
-
US EPA. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Source:[Link]
-
PubChem. Compound Summary: this compound (Safety & Hazards). Source:[Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.ca [fishersci.ca]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. gustavus.edu [gustavus.edu]
- 5. redox.com [redox.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. hseo.hkust.edu.hk [hseo.hkust.edu.hk]
- 8. safety.duke.edu [safety.duke.edu]
- 9. fluorochem.co.uk [fluorochem.co.uk]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
